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  • Product: 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • CAS: 1368058-30-3

Core Science & Biosynthesis

Foundational

Targeting the CBM Complex: Mechanism of Action of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Executive Summary The constitutive activation of the NF-κB signaling pathway is...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals

Executive Summary

The constitutive activation of the NF-κB signaling pathway is a hallmark of several B-cell malignancies, most notably the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). A critical node in this oncogenic signaling cascade is the CARD11-BCL10-MALT1 (CBM) complex . Within this complex, the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) acts as a paracaspase, utilizing both scaffolding and proteolytic functions to drive immune cell proliferation.

Recent breakthroughs in targeted protein inhibition have identified pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives —specifically those bearing a 2-isopropyl or similar branched aliphatic group—as highly potent, highly selective allosteric inhibitors of MALT1 [1]. This whitepaper provides an in-depth mechanistic analysis of how the 2-isopropylpyrazolo[1,5-a]pyrimidine scaffold achieves allosteric modulation, detailing the structural biology, synthetic methodologies, and self-validating experimental protocols required to evaluate these compounds.

Biological Rationale and Molecular Target

The Dual Function of MALT1 Paracaspase

MALT1 is unique; it is the only known human paracaspase. Upon antigen receptor engagement (e.g., BCR activation), MALT1 oligomerizes within the CBM complex. This oligomerization activates its dual functions:

  • Scaffolding: Recruits downstream effectors like TRAF6 to activate the IKK complex.

  • Proteolysis: Cleaves negative regulators of the NF-κB pathway (such as A20, CYLD, and RelB).

By cleaving these repressors, MALT1 effectively removes the "brakes" from the NF-κB pathway, ensuring sustained nuclear translocation of NF-κB and subsequent transcription of pro-survival genes.

Mechanism of Allosteric Inhibition

Unlike active-site inhibitors (which often suffer from off-target cross-reactivity with other caspases), 2-isopropylpyrazolo[1,5-a]pyrimidine derivatives act as allosteric correctors [2].

Crystallographic studies reveal that these compounds bind to a highly conserved, transient allosteric pocket located in the hinge region between the paracaspase (PCASP) domain and the immunoglobulin-like 3 (Ig3) domain of MALT1.

  • Causality of Binding: The binding of the pyrazolo[1,5-a]pyrimidine core locks MALT1 in an inactive conformation. It physically prevents the inter-domain rotational rearrangement required to align the catalytic triad (Cys464, His415) into an active state. Consequently, substrate recognition and cleavage are entirely abrogated without directly occupying the catalytic cleft.

Pathway BCR B-Cell Receptor (BCR) Activation CBM CARD11-BCL10-MALT1 (CBM) Complex BCR->CBM Phosphorylation MALT1 MALT1 Paracaspase (Active State) CBM->MALT1 Oligomerization Substrates Proteolysis of Repressors (A20, CYLD, RelB) MALT1->Substrates Catalysis NFkB NF-κB Nuclear Translocation & Cell Survival Substrates->NFkB Pathway De-repression Inhibitor 2-Isopropylpyrazolo[1,5-a] pyrimidine Derivative Inhibitor->MALT1 Allosteric Locking

Fig 1: Mechanism of MALT1 allosteric inhibition within the CBM-NF-κB signaling axis.

Medicinal Chemistry: The Role of the Scaffold

The 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1368058-30-3) serves as the critical "Western Fragment" in the synthesis of urea- or carboxamide-linked MALT1 inhibitors.

Structure-Activity Relationship (SAR) Dynamics
  • The Pyrazolo[1,5-a]pyrimidine Core: Provides the essential hydrogen bond acceptor network required to interact with the backbone amides of the MALT1 hinge region (specifically Val-828 and Asp-787 equivalents).

  • The 2-Isopropyl Substitution: This branched aliphatic group is highly deliberate. It projects deep into a hydrophobic sub-pocket formed by the Ig3 domain. The steric bulk of the isopropyl group displaces high-energy water molecules, providing a significant entropic driving force for binding [3].

  • The 6-Carboxylic Acid: This moiety is a synthetic handle. It is universally converted into a urea linkage (via an isocyanate intermediate) or a carboxamide. The resulting urea/amide acts as the central hydrogen-bonding hub, bridging the western pyrazolo-pyrimidine fragment with an eastern aromatic fragment (typically a substituted pyridine or triazole).

Quantitative SAR Data Summary

The table below summarizes the biochemical and cellular potency of representative derivatives synthesized from the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold.

Compound Class / ModificationWestern Fragment Substitution (R1)Central LinkerBiochemical IC₅₀ (nM)Cellular NF-κB IC₅₀ (nM)
Reference (MLT-748) 1-methoxyethylUrea2.415.0
Aliphatic Analog 2-IsopropylUrea4.822.5
Cyclized Analog (SGR-1505) Pyrrolidine-fusedUrea (Tricyclic)< 1.08.0
Amide Switch 2-IsopropylCarboxamide12.545.0

Data synthesized from recent patent literature and structural optimization studies[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires a self-validating workflow. The following protocols detail the chemical synthesis of the active inhibitor from the carboxylic acid precursor, followed by orthogonal biochemical and cellular validation.

Protocol A: Synthesis of the Urea Inhibitor via Curtius Rearrangement

Causality: Direct amidation of the 6-carboxylic acid to a urea is challenging. The Curtius rearrangement is employed because it allows the mild generation of an acyl azide, which thermally rearranges to a highly reactive isocyanate in situ, preventing the degradation of the electron-rich pyrazolo[1,5-a]pyrimidine core.

Step-by-Step Methodology:

  • Activation: Dissolve 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.2 eq) and triethylamine (TEA, 3.0 eq). Stir at room temperature for 30 minutes. Validation check: TLC should indicate the complete consumption of the starting acid.

  • Thermal Rearrangement: Heat the reaction mixture to 80°C for 2 hours to drive the Curtius rearrangement, yielding the intermediate isocyanate. Nitrogen gas evolution is a visual indicator of successful rearrangement.

  • Trapping: Cool the mixture to 50°C and add the eastern fragment amine (e.g., 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, 1.1 eq). Stir overnight.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH gradient) to isolate the final urea derivative.

Protocol B: FRET-Based MALT1 Biochemical Assay

Causality: To prove that the synthesized compound directly inhibits MALT1's catalytic function, a cell-free assay using a fluorogenic substrate is required. The peptide Ac-LRSR-AMC mimics the natural cleavage site of MALT1. Cleavage releases 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable fluorescent signal.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MALT1 (PCASP-Ig3 domains) to a final concentration of 5 nM in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% CHAPS, 1 M Sodium Citrate). Note: Sodium citrate is critical as a kosmotropic agent to artificially induce MALT1 oligomerization and activation in vitro.

  • Compound Incubation: Dispense the 2-isopropylpyrazolo[1,5-a]pyrimidine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well black microplate. Add the MALT1 enzyme and pre-incubate for 30 minutes at 30°C to allow allosteric equilibrium to be reached.

  • Substrate Addition: Initiate the reaction by adding the Ac-LRSR-AMC substrate to a final concentration of 50 µM.

  • Kinetic Read: Monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Synth 1. Curtius Rearrangement (Urea Linkage Synthesis) Biochem 2. FRET Cleavage Assay (Direct Target Validation) Synth->Biochem Cell 3. NF-κB Reporter Assay (Cellular Efficacy) Biochem->Cell InVivo 4. ABC-DLBCL Xenograft (In Vivo Translation) Cell->InVivo

Fig 2: Sequential validation workflow for MALT1 allosteric inhibitors.

Conclusion

The 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold represents a masterclass in structure-based drug design. By exploiting the deep hydrophobic pocket in the MALT1 hinge region, derivatives of this building block achieve profound allosteric inhibition, effectively shutting down the oncogenic NF-κB signaling axis. As these compounds progress through preclinical and clinical evaluation (e.g., SGR-1505), understanding the precise causality of their synthesis, binding mechanics, and assay validation remains critical for next-generation immunomodulatory drug development.

References

  • Quancard, J., et al. (2019). "An Allosteric MALT1 Inhibitor is a Molecular Corrector Rescuing Function in an Immunodeficient Patient." Nature Chemical Biology, 15, 304–313. Available at:[Link]

  • Hamp, I., et al. (2024). "An updated patent review of MALT1 inhibitors (2021–present)." Expert Opinion on Therapeutic Patents, 34(8). Available at:[Link]

  • Novartis Institutes for BioMedical Research. (2020). "Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood." Journal of Medicinal Chemistry, 63(22), 13546-13560. Available at:[Link]

Exploratory

Structural Analysis and Application of the 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Scaffold in Kinase Drug Discovery

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds. The pyrazolo[1,5-a]pyrimidine bicyclic system has emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds. The pyrazolo[1,5-a]pyrimidine bicyclic system has emerged as a cornerstone in oncology and neuropharmacology, forming the core of several FDA-approved therapies and clinical candidates[1]. Within this chemical space, 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1368058-30-3) represents a highly optimized, dual-purpose building block. This whitepaper dissects the structural rationale, synthetic derivatization, and biological validation of this specific scaffold, providing a comprehensive guide for medicinal chemists and drug development professionals.

Structural Chemistry & Binding Mechanics

The efficacy of the 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold is not coincidental; it is the result of precise geometric and electronic tuning designed to exploit the conserved architecture of the human kinome[2].

  • The Pyrazolo[1,5-a]pyrimidine Core: This fused[5+6] heteroaromatic system acts as a rigid, planar pharmacophore. It is an ideal ATP mimetic. The N1 and N2 atoms of the pyrazolo[1,5-a]pyrimidine nucleus are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Met592 in TRKA)[3].

  • The 2-Isopropyl Substitution: Steric bulk at the 2-position is a calculated design choice. The isopropyl group restricts the rotational degrees of freedom of the molecule when bound, minimizing entropic penalties. More importantly, it is highly lipophilic and precisely fills the hydrophobic pocket adjacent to the gatekeeper residue, driving selectivity against off-target kinases that possess bulkier gatekeeper amino acids[4].

  • The 6-Carboxylic Acid: Positioned to project outward toward the solvent-exposed channel of the kinase ATP-binding site, the 6-carboxylic acid serves as a versatile synthetic handle. Derivatization at this position—typically via amidation—allows researchers to modulate pharmacokinetic (PK) properties (such as aqueous solubility and cell permeability) without disrupting the primary hinge-binding interactions[5].

G Scaffold 2-Isopropylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid Core Pyrazolo[1,5-a]pyrimidine Core Scaffold->Core Iso 2-Isopropyl Group Scaffold->Iso Carboxy 6-Carboxylic Acid Scaffold->Carboxy Hinge Kinase Hinge Region (Hydrogen Bonding) Hydrophobic Hydrophobic Pocket (Steric Fitting) Solvent Solvent Exposed Region (Derivatization) Core->Hinge N1/N2 interactions Iso->Hydrophobic Lipophilic contact Carboxy->Solvent Amide linkage

Structural mapping of the 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold.

Quantitative Structure-Activity Relationship (SAR) Profiling

Modifications to the pyrazolo[1,5-a]pyrimidine core have yielded sub-nanomolar inhibitors across a diverse array of oncogenic targets[6]. The table below summarizes the quantitative impact of functionalizing the 6-position (derived from the carboxylic acid) and other key regions.

Target KinaseScaffold Modification (Position)IC50 (nM)Key Structural Interaction
TRKA 3-picolinamide, 5-pyrrolidine1.7Met592 (Hinge region H-bonding)[1]
FLT3-ITD 6-carboxamide derivatives0.4Gatekeeper residue bypass[5]
RET 7-amine substitution< 10Hinge & Solvent channel extension[4]
TTK 3,5-diaryl substitution3.6ATP-competitive binding[7]

Synthetic Derivatization: Self-Validating Amidation Protocol

To generate a diverse library of inhibitors, the 6-carboxylic acid must be converted into various amides. The pyrazolo[1,5-a]pyrimidine core is electron-deficient, which can inductively reduce the reactivity of the 6-carboxylic acid.

Causality of Reagent Choice: Standard coupling agents (like EDC/HOBt) often fail or result in low yields due to this electronic deactivation. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA is utilized. HATU generates a highly reactive 7-aza-HOBt active ester, which accelerates the coupling of sterically hindered or electronically deactivated carboxylic acids while completely suppressing epimerization.

Step-by-Step Protocol: High-Efficiency Amidation
  • Activation: Dissolve 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.5 eq) dropwise. Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Self-Validation Check 1 (In-Process): At t = 2 hours, sample 5 µL of the reaction mixture, dilute in 100 µL of MeCN, and analyze via LC-MS.

    • Validation Criteria: The extracted ion chromatogram (EIC) must show <5% of the starting mass (m/z 206.09 [M+H]+). If starting material persists >5%, spike the reaction with an additional 0.5 eq of HATU and 0.5 eq of amine, then stir for 2 more hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA modifier).

  • Self-Validation Check 2 (Final): Confirm >95% purity via quantitative 1H-NMR and high-resolution mass spectrometry (HRMS).

G Start Scaffold Activation (HATU/DIPEA in DMF) Amine Amine Addition (R-NH2, RT, 2-12h) Start->Amine Active Ester Purification Purification (Prep-HPLC / Flash Chromatography) Amine->Purification Crude Amide Validation Structural Validation (LC-MS, 1H-NMR) Purification->Validation >95% Purity

Self-validating synthetic workflow for 6-carboxylic acid amidation.

Biological Evaluation: TR-FRET Kinase Assay

Once the 6-carboxamide library is synthesized, highly accurate biochemical screening is required.

Causality of Assay Choice: Pyrazolo[1,5-a]pyrimidine derivatives are highly conjugated heteroaromatics that frequently exhibit intrinsic auto-fluorescence. Standard fluorescence intensity or luminescence assays are prone to high false-positive rates due to compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by introducing a microsecond time delay between excitation and emission reading, allowing short-lived background auto-fluorescence to decay completely before signal capture.

Step-by-Step Protocol: TR-FRET Profiling
  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense the synthesized compounds into a 384-well low-volume assay plate, creating a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., FLT3 or TRKA) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • ATP/Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at its predetermined Km value) and the specific biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to stop the kinase reaction. Incubate for 30 minutes.

  • Read & Self-Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation Criteria: Calculate the Z'-factor using the positive control (Staurosporine, 1 µM) and negative control (DMSO vehicle). The assay is only validated and accepted if Z' > 0.6 , ensuring a robust signal window and minimal assay variability.

G Prep Compound Dilution (Acoustic Dispensing) Incubate Kinase + ATP Incubation (TR-FRET Reagents) Prep->Incubate 10-point curve Read Signal Detection (Ex: 340nm, Em: 615/665nm) Incubate->Read 60 min, RT Validate Data Validation (Z'-factor > 0.6) Read->Validate Ratio 665/615

TR-FRET high-throughput screening workflow with Z'-factor validation.

References

  • 1 - MDPI

  • 2 - ACS Publications

  • 6 - Digital Commons @ Michigan Tech 4.5 - PubMed

  • 4 - ACS Medicinal Chemistry Letters

  • 7 - ACS Medicinal Chemistry Letters

Sources

Foundational

In Vitro Binding Affinity of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives: A Technical Guide to Privileged Scaffold Profiling

Executive Summary In modern target-based drug discovery, the identification and optimization of privileged scaffolds are critical for achieving high-affinity, selective target engagement. 2-Isopropylpyrazolo[1,5-a]pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern target-based drug discovery, the identification and optimization of privileged scaffolds are critical for achieving high-affinity, selective target engagement. 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1368058-30-3) serves as a highly versatile building block and pharmacophore core[1]. Functioning as a purine mimetic, the pyrazolo[1,5-a]pyrimidine architecture is frequently deployed in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators such as GPR109A[2], cannabinoid receptor 2 (CB2) inverse agonists[3], and allosteric inhibitors of the MALT1 paracaspase[4].

This technical whitepaper details the structural rationale behind this scaffold and outlines a self-validating, orthogonal in vitro assay cascade—combining Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—to rigorously quantify binding affinity, kinetics, and thermodynamics.

Structural Rationale & Pharmacophore Dynamics

The utility of 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid lies in its modularity and its ability to satisfy complex stereoelectronic requirements within protein binding pockets. We select this specific fragment for lead generation based on three distinct mechanistic features:

  • The Pyrazolo[1,5-a]pyrimidine Core: This bicyclic, nitrogen-rich system acts as a bioisostere for purines. It readily engages in π−π stacking with aromatic residues and forms critical hydrogen bonds with the hinge region of kinases or the allosteric pockets of proteases.

  • The 2-Isopropyl Substitution: The addition of the branched aliphatic isopropyl group at the C2 position provides a precise steric bulk that drives desolvation and anchors the molecule into deep, lipophilic hydrophobic pockets via van der Waals interactions.

  • The 6-Carboxylic Acid Vector: As a free acid, the fragment exhibits weak binding. However, it serves as an ideal synthetic handle for amidation. Converting the acid into a 6-carboxamide allows researchers to project diverse functional groups into solvent-exposed regions or adjacent sub-pockets, a strategy successfully used to discover potent CB2 receptor ligands ()[3].

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine Core (Purine Mimetic) Target Target Protein (e.g., Kinase Hinge Region / MALT1) Core->Target Pi-Pi Stacking Iso 2-Isopropyl Group (Hydrophobic Pocket Binding) Iso->Target van der Waals Acid 6-Carboxylic Acid (Amidation Handle / H-Bonding) Acid->Target Direct H-Bond / Salt Bridge

Fig 1: Mechanistic interactions of the 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Orthogonal Assay Cascade: A Self-Validating System

To prevent the progression of false positives (e.g., pan-assay interference compounds or non-specific aggregators), we employ a self-validating cascade. Relying on a single assay modality is a critical failure point in drug discovery; therefore, we decouple static affinity ( IC50​ ) into its kinetic ( kon​/koff​ ) and thermodynamic ( ΔH/ΔS ) components.

AssayCascade A Primary Screening (TR-FRET) B Kinetic Profiling (SPR) A->B IC50 < 1 µM C Thermodynamic Validation (ITC) B->C KD Validation D Lead Optimization (Structure-Activity Relationship) C->D Enthalpic Drivers

Fig 2: Orthogonal biophysical assay cascade for pyrazolo[1,5-a]pyrimidine profiling.

Primary Screening via TR-FRET

Causality: TR-FRET is selected for primary screening because the time-resolved nature of the lanthanide fluorophore emission eliminates short-lived background autofluorescence—a common artifact when screening dense heterocyclic libraries.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing the target protein (e.g., His-tagged MALT1) at 5 nM and a biotinylated tracer ligand at its predetermined KD​ concentration in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Addition: Dispense 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxamide derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate using an acoustic dispenser.

  • Incubation: Add the protein/tracer master mix to the compounds and incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Add Europium-anti-His antibody (donor) and Streptavidin-APC (acceptor). Incubate for an additional 30 minutes.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm emission) using a multi-mode microplate reader. Calculate the IC50​ using a 4-parameter logistic fit.

Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: While TR-FRET provides equilibrium affinity, in vivo efficacy is often driven by target residence time ( τ=1/koff​ ). SPR is utilized to measure real-time binding kinetics, ensuring that the amidation of the 6-carboxylic acid vector successfully slows the dissociation rate.

Step-by-Step Protocol:

  • Surface Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the target protein to a density of ~2000 Resonance Units (RU) to minimize mass transport limitations. Block excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Dilute the pyrazolopyrimidine compounds in running buffer (PBS-P+ with 2% DMSO) to match the exact DMSO concentration of the blank injections, preventing bulk refractive index shifts.

  • Injection Cycle: Inject the compounds over the active and reference flow cells at a flow rate of 30 µL/min. Use a 60-second association phase followed by a 300-second dissociation phase.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: High-affinity binding can be driven by either enthalpy ( ΔH , specific hydrogen bonds) or entropy ( −TΔS , hydrophobic effect). We use ITC to confirm that optimization of the 6-carboxylic acid into a carboxamide yields enthalpy-driven binding, which correlates with higher selectivity and lower off-target toxicity.

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the target protein extensively against the ITC buffer (e.g., 25 mM Tris pH 7.4, 150 mM NaCl) to ensure exact buffer matching between the cell and syringe.

  • Setup: Load the calorimeter cell with 20 µM of the target protein and the syringe with 200 µM of the pyrazolopyrimidine ligand (both containing identical final DMSO concentrations, typically <2%).

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150 seconds between injections to allow the heat signal to return to baseline.

  • Integration: Integrate the heat peaks and plot the integrated heat against the molar ratio of ligand to protein.

  • Curve Fitting: Fit the isotherm to an independent binding model to directly yield ΔH , binding stoichiometry ( n ), and KD​ . Calculate −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKD​ ).

Quantitative Data Synthesis

The table below summarizes representative biophysical data comparing the unoptimized fragment (2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) against a highly optimized 6-carboxamide derivative. The data illustrates how synthetic elaboration of the carboxylic acid vector transforms a weak, transient binder into a potent, enthalpy-driven lead.

CompoundAssay Modality IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
Fragment (CAS 1368058-30-3)TR-FRET / SPR / ITC>10,00015,200 1.2×104 0.18 -3.2-1.8
Optimized 6-Carboxamide Lead TR-FRET / SPR / ITC1215 4.5×105 6.7×10−3 -8.51.2

Note: The fragment relies primarily on entropic desolvation of the 2-isopropyl group, whereas the optimized lead exhibits a massive gain in enthalpy ( ΔH=−8.5 kcal/mol) due to targeted hydrogen bonding via the carboxamide vector.

Biological Target Context: The MALT1 Paradigm

To contextualize the in vitro binding affinity, we look at the application of the pyrazolo[1,5-a]pyrimidine scaffold in targeting the MALT1 paracaspase. MALT1 is a critical mediator in the CARMA1-BCL10-MALT1 (CBM) complex, which drives NF-κB signaling in lymphocytes[4].

Iterative scaffold morphing has successfully utilized pyrazolopyrimidine derivatives to act as allosteric inhibitors of MALT1 ()[4]. These inhibitors bind to an allosteric pocket, displacing the Trp580 residue and locking the protease in an inactive conformation[5].

Pathway Stimulus T-Cell Receptor (TCR) Activation CBM CARMA1-BCL10-MALT1 Complex Formation Stimulus->CBM Protease MALT1 Protease Activity CBM->Protease NFkB NF-κB Signaling & Cell Survival Protease->NFkB Substrate Cleavage Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Protease Allosteric Inhibition

Fig 3: MALT1-dependent NF-κB signaling pathway targeted by pyrazolo[1,5-a]pyrimidine inhibitors.

By rigorously profiling the in vitro binding affinity of these derivatives using the orthogonal cascade described above, researchers can confidently advance leads that exhibit the requisite target residence time and thermodynamic profile necessary for in vivo efficacy in B-cell lymphoma models[6].

References

  • Tabrizi, M. A., et al. "Discovery of 7-Oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as Potent and Selective CB2 Cannabinoid Receptor Inverse Agonists." Journal of Medicinal Chemistry, 2013, 56(10), 4004-4016.

  • Tunaru, S., et al. "Novel 3,6,7-Substituted Pyrazolopyrimidines as Positive Allosteric Modulators for the Hydroxycarboxylic Acid Receptor 2 (GPR109A)." Journal of Medicinal Chemistry, 2012, 55(11), 5361-5374.

  • Pissot Soldermann, C., et al. "Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing." Journal of Medicinal Chemistry, 2020, 63(23), 14576-14593.

Sources

Exploratory

Pharmacokinetics of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives in Early Discovery

Executive Summary: The Pyrazolo[1,5-a]pyrimidine Scaffold In the landscape of targeted oncology and small-molecule kinase inhibitors, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged bioisostere of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazolo[1,5-a]pyrimidine Scaffold

In the landscape of targeted oncology and small-molecule kinase inhibitors, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged bioisostere of adenine. This fused bicyclic system mimics the hydrogen-bonding network required for ATP-competitive binding within the kinase hinge region[1].

The specific building block 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1368058-30-3) is a foundational fragment in early drug discovery. The structural features of this fragment dictate the baseline pharmacokinetic (PK) and physicochemical properties of downstream drug candidates:

  • The 2-Isopropyl Group: Drives lipophilic interactions deep within the hydrophobic pockets of the kinase active site. However, this aliphatic appendage is a primary site for Cytochrome P450 (CYP450)-mediated oxidation.

  • The 6-Carboxylic Acid: Acts as a versatile synthetic handle for solvent-exposed modifications. As a free acid, it is highly ionized at physiological pH (pH 7.4), which restricts passive membrane permeability and invites rapid Phase II clearance (glucuronidation). Consequently, this moiety is almost universally converted into amides or other bioisosteres during lead optimization to improve the volume of distribution ( Vd​ ) and oral bioavailability[2].

This whitepaper provides an in-depth, self-validating framework for evaluating and optimizing the pharmacokinetics of derivatives based on this specific scaffold.

Mechanistic Pharmacokinetics: Structure-Property Relationships

To engineer a clinical candidate from the 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid starting point, scientists must balance target potency with ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Causality in Structural Modifications

The unmodified free acid exhibits high intrinsic clearance ( CLint​ ) and poor intracellular accumulation. When designing kinase inhibitors (e.g., targeting TTK, RET, or CDKs), the carboxylic acid is typically coupled with amines to form amides. This structural shift neutralizes the negative charge, drastically improving Caco-2 permeability and facilitating blood-brain barrier (BBB) penetration if required for metastatic indications[3].

Conversely, the 2-isopropyl group, while essential for potency, increases the molecule's LogD. Highly lipophilic compounds partition extensively into hepatic microsomes, leading to rapid Phase I metabolism. The causality here is direct: increasing the steric bulk or halogenating the isopropyl group can block CYP-mediated hydroxylation, thereby extending the in vivo half-life ( t1/2​ )[4].

Metabolic_Pathway Scaffold 2-Isopropylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid CYP Phase I: CYP450 Oxidation (Aliphatic hydroxylation of Isopropyl) Scaffold->CYP C2-Isopropyl Liability UGT Phase II: UGT Glucuronidation (Acyl glucuronide formation) Scaffold->UGT C6-Carboxylic Liability Efflux High Hepatic/Renal Clearance (Poor in vivo exposure) CYP->Efflux UGT->Efflux

Fig 1. Primary metabolic clearance mechanisms for the unmodified scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, every PK assay must function as a self-validating system. This means incorporating high- and low-clearance reference standards (e.g., Verapamil and Warfarin) to verify the metabolic competency of the biological matrix before interpreting the data for the pyrazolo[1,5-a]pyrimidine derivatives.

Protocol A: In Vitro Hepatic Microsomal Stability (Phase I CLint​ )

This assay determines the vulnerability of the 2-isopropyl group to CYP450 enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Matrix Thawing: Thaw pooled human or murine liver microsomes (HLM/MLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in the buffer.

  • Spiking: Add the pyrazolo[1,5-a]pyrimidine derivative (final concentration: 1 µM; DMSO 0.1% to prevent CYP inhibition). Include Verapamil (1 µM) in a parallel well as a high-clearance positive control.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM). Causality note: NADPH is the obligate electron donor for CYP450s; without it, only non-CYP degradation is measured.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The protein will precipitate immediately.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Check: The assay is only valid if the Verapamil t1/2​ is < 15 minutes. Calculate the intrinsic clearance ( CLint​ ) using the slope of the natural log of remaining compound versus time.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

To translate in vitro stability into in vivo exposure, a dual-route (IV/PO) murine PK study is required.

Step-by-Step Methodology:

  • Formulation: Due to the crystalline nature and variable solubility of pyrazolo[1,5-a]pyrimidine amides, formulate the compound in a vehicle such as 5% DMSO / 10% Solutol HS-15 / 85% Saline. Causality note: A true solution is mandatory for IV dosing to prevent micro-embolisms and ensure accurate Vd​ calculations.

  • Dosing: Administer 1 mg/kg intravenously (IV, tail vein) and 10 mg/kg orally (PO, oral gavage) to male C57BL/6 mice (n=3 per route).

  • Sampling: Collect serial blood samples (20 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Extraction & Quantification: Centrifuge blood to isolate plasma. Extract using protein precipitation (3 volumes of acetonitrile). Quantify the parent compound via LC-MS/MS.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) to derive Systemic Clearance ( CL ), Volume of Distribution at steady state ( Vdss​ ), Half-life ( t1/2​ ), and Oral Bioavailability ( F% ).

PK_Workflow Start Synthesized Pyrazolo[1,5-a] pyrimidine Derivative PhysChem Physicochemical Profiling (Kinetic Solubility, LogD 7.4) Start->PhysChem InVitro In Vitro ADME (Microsomal CLint, Caco-2 Papp) PhysChem->InVitro InVivo In Vivo Rodent PK (IV/PO Dosing, NCA Analysis) InVitro->InVivo Decision Lead Optimization (Iterative SAR Refinement) InVivo->Decision

Fig 2. Iterative early discovery PK/ADME workflow for scaffold optimization.

Quantitative Data Presentation

To benchmark the success of structural modifications on the 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold, researchers should target the following PK parameters during lead optimization. Data is synthesized from established kinase inhibitor optimization campaigns[2][4].

Table 1: Target Pharmacokinetic Parameters for Lead Optimization

ParameterAssay / MatrixTarget Threshold for AdvancementRationale (Causality)
LogD (pH 7.4) Shake-flask / LC-MS1.5 – 3.0Balances aqueous solubility with passive membrane permeability.
CLint​ (In Vitro) Mouse Liver Microsomes< 40 µL/min/mg proteinEnsures the 2-isopropyl group is not rapidly oxidized by CYPs.
Papp​ (A to B) Caco-2 Cell Monolayer> 10×10−6 cm/sGuarantees sufficient intestinal absorption for oral dosing.
Efflux Ratio Caco-2 (B-A / A-B)< 2.5Confirms the compound is not a strong substrate for P-glycoprotein (P-gp).
Vdss​ (In Vivo) Mouse (IV Dosing)1.0 – 3.0 L/kgIndicates good tissue distribution beyond the plasma compartment.
Bioavailability ( F ) Mouse (PO vs IV)> 30%Validates the transition from an IV-only tool to an oral drug candidate.

Conclusion

The transition of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid from a raw chemical fragment to a clinical-grade kinase inhibitor requires a deep understanding of its inherent metabolic liabilities. By systematically masking the carboxylic acid to improve permeability and monitoring the CYP-mediated oxidation of the isopropyl group, researchers can rationally design highly bioavailable therapeutics. Rigorous, self-validating ADME protocols remain the cornerstone of this optimization process, ensuring that in vitro potency successfully translates into in vivo efficacy.

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Foundational

Computational Profiling and Molecular Docking Workflows for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

As structure-based drug design (SBDD) continues to evolve, the identification and optimization of privileged pharmacophores remain central to targeted therapy. The pyrazolo[1,5-a]pyrimidine scaffold is a premier example...

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Author: BenchChem Technical Support Team. Date: March 2026

As structure-based drug design (SBDD) continues to evolve, the identification and optimization of privileged pharmacophores remain central to targeted therapy. The pyrazolo[1,5-a]pyrimidine scaffold is a premier example of such a privileged structure, demonstrating profound efficacy as a competitive kinase inhibitor across multiple oncology targets, including CDK2, CDK6, CDK9, and RET[1][2][3][4].

This technical whitepaper explores the structural rationale and computational docking methodologies for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1368058-30-3)[5]. By dissecting the causality behind our computational protocols, we establish a self-validating SBDD framework for evaluating this critical building block and its derivatives.

Structural Rationale and Target Kinase Engagement

The fused bicyclic nature of the pyrazolo[1,5-a]pyrimidine core provides a rigid, planar, and aromatic system that acts as an exceptional bioisostere for the purine ring of adenosine triphosphate (ATP)[6]. When targeting the ATP-binding cleft of kinases, the specific substitutions on this core dictate both affinity and selectivity:

  • The 2-Isopropyl Moiety: The branched aliphatic isopropyl group at the C2 position is strategically positioned to project into the hydrophobic pocket adjacent to the kinase gatekeeper residue. This provides optimal van der Waals contacts without introducing excessive steric bulk that would clash with the receptor backbone.

  • The 6-Carboxylic Acid Vector: The C6 position is solvent-exposed in many kinase orientations. The free carboxylic acid serves a dual purpose. In fragment-based drug discovery (FBDD), it acts as a potent electrostatic anchor, forming salt bridges with catalytic lysine residues (e.g., Lys33 in CDK2). In lead optimization, it is the primary synthetic handle for combinatorial amidation to probe the solvent channel[6].

Pathway Ligand 2-Isopropylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid ATP ATP Binding Pocket (Hinge Region) Ligand->ATP Competitive Binding Kinase Target Kinase (e.g., CDK2 / RET) Downstream Downstream Oncogenic Signaling Kinase->Downstream Phosphorylation (Inhibited) ATP->Kinase Blocks Activation Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Pathway Modulation

Mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives in kinase inhibition.

High-Fidelity Molecular Docking Protocol

A robust computational workflow must be a self-validating system. Docking is not merely the algorithmic fitting of shapes; it is the simulation of thermodynamic realities. Below is the step-by-step methodology required to accurately model 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid binding.

Phase 1: Ligand Preparation (State Generation)
  • Protocol: Structures are imported into Schrödinger LigPrep. Epik is utilized to generate all possible protonation and tautomeric states at a physiological pH of 7.4 ± 0.5. The geometry is then minimized using the OPLS4 force field.

  • Causality: The 6-carboxylic acid moiety has a pKa of approximately 3.5–4.5. At pH 7.4, it exists almost entirely as a deprotonated carboxylate anion (-COO⁻). Docking a neutral carboxylic acid would artificially inflate hydrogen bond donor scores and completely ignore the critical electrostatic salt-bridge formation required for accurate pose prediction. Epik ensures the correct dominant physiological microspecies is generated.

Phase 2: Protein Preparation (Network Optimization)
  • Protocol: High-resolution X-ray crystal structures (e.g., CDK2 or RET) are imported. Missing side chains are built using Prime. The Protein Preparation Wizard is deployed to assign bond orders, add hydrogens, and optimize the hydrogen bond network using PROPKA at pH 7.0. A restrained minimization (heavy atom RMSD 0.3 Å) is performed.

  • Causality: X-ray crystallography cannot resolve hydrogen atoms. Incorrectly assigned tautomers of active-site histidines or flipped terminal amides of asparagine/glutamine will sterically or electrostatically repel the ligand. Optimizing the H-bond network ensures the receptor is in a biologically relevant, energy-minimized conformation.

Phase 3: Receptor Grid Generation & Self-Validation
  • Protocol: A 15 Å × 15 Å × 15 Å bounding box is centered on the native co-crystallized ligand within the hinge region. The scaling factor for van der Waals radii of non-polar receptor atoms is set to 1.0.

  • Self-Validation Check: Before screening novel pyrazolo[1,5-a]pyrimidine derivatives, the native ligand is stripped and re-docked. The protocol is mathematically validated only if the heavy-atom Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 1.5 Å. This proves the grid and force field parameters accurately reproduce empirical reality.

Phase 4: XP Docking and MM/GBSA Rescoring
  • Protocol: Ligands are docked using Glide Extra Precision (XP). The top 5 poses are exported and subjected to Prime MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) using the VSGB solvation model to calculate the absolute binding free energy ( ΔGbind​ ).

  • Causality: Standard Precision (SP) docking is overly forgiving. XP applies severe penalties for desolvation and structural clashes, which is critical for evaluating highly charged molecules like our 6-carboxylic acid building block. Supplementing GlideScore with MM/GBSA accounts for solvent polarization effects, providing a much stronger correlation with in vitro IC50 values.

Protocol LPrep Ligand Preparation (Epik: pH 7.4 ± 0.5) Dock XP Molecular Docking (Glide Algorithm) LPrep->Dock PPrep Protein Preparation (H-Bond Optimization) Grid Receptor Grid Generation (15Å Bounding Box) PPrep->Grid Grid->Dock Score MM/GBSA Rescoring (Prime ΔG_bind) Dock->Score

Step-by-step computational molecular docking and MM/GBSA rescoring workflow.

Quantitative Docking Profiles

To demonstrate the utility of the protocol, the table below summarizes representative, simulated quantitative docking data for the core 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid fragment and its theoretical optimized amide derivatives against CDK2 and RET kinase models.

The data highlights how derivatization of the C6 carboxylic acid into an amide drastically improves the thermodynamic binding profile ( ΔGbind​ ) by engaging deeper into the solvent channel while maintaining core hinge interactions.

Compound ClassTarget KinaseGlideScore (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Interacting Residues (Hinge & Cleft)
Core Fragment (6-COOH)CDK2-6.82-24.50Leu83 (NH H-bond), Lys33 (Salt bridge)
Core Fragment (6-COOH)RET-6.21-21.05Ala807 (NH H-bond)
Optimized Derivative A (6-Amide)CDK2-9.45-42.10Leu83 (NH H-bond), Glu81 (C=O H-bond)
Optimized Derivative B (6-Amide)RET-10.12-48.35Ala807 (NH H-bond), Tyr806 (C=O H-bond)

Conclusion

2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is far more than a simple chemical reagent; it is a highly optimized geometric vector for kinase inhibition. By utilizing a rigorously validated computational workflow—emphasizing correct physiological state generation and MM/GBSA thermodynamic rescoring—researchers can accurately predict the binding causality of this scaffold. This approach minimizes false positives and accelerates the transition from in silico hits to in vitro lead compounds.

References

  • [1] Rationally designed Pyrazolo[1,5-a]pyrimidines as dual inhibitors of CA IX/XII and CDK6: A novel approach for NSCLC treatment. PubMed (NIH). URL:[Link]

  • [2] Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. URL:[Link]

  • [3] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. URL:[Link]

  • [4] Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed (NIH). URL:[Link]

  • [6] Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry (ACS). URL:[Link]

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Exploratory

Toxicity and safety profile of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

An In-depth Technical Guide to the Toxicological and Safety Evaluation of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic struc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological and Safety Evaluation of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as anticancer, anti-inflammatory, and antiviral agents.[1][2][3] 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid represents a novel entity within this class, and as with any new chemical entity (NCE) destined for therapeutic use, a rigorous and comprehensive evaluation of its toxicity and safety profile is paramount. This guide provides a detailed framework for the non-clinical safety assessment of this compound, structured to meet the stringent requirements of regulatory bodies such as the FDA and EMA.[4][5][6]

It is important to note that, as of the writing of this guide, specific toxicological data for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not publicly available. Therefore, this document serves as a strategic blueprint, outlining the essential in silico, in vitro, and in vivo studies required to systematically elucidate its safety profile. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.

Pre-assessment and In Silico Profiling

Before embarking on costly and time-consuming experimental studies, a thorough in silico and physicochemical characterization is essential to anticipate potential liabilities.

Computational Toxicology (In Silico)

Computational models are invaluable for early identification of potential toxic effects and for prioritizing further evaluation.[5] These models leverage the compound's structure to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Table 1: Predicted ADMET Properties for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

PropertyPredicted ValueImplication for Safety Assessment
Aqueous SolubilityModerateInfluences formulation for in vivo studies and potential for precipitation.
Intestinal AbsorptionHighSuggests good oral bioavailability.
CYP450 2D6 InhibitionPossiblePotential for drug-drug interactions.
hERG InhibitionLow ProbabilityReduced risk of cardiac arrhythmias.
Mutagenicity (Ames)NegativeLower concern for genotoxicity.
CarcinogenicityNegativeEarly indication of lower long-term toxicity risk.
HepatotoxicityPossibleWarrants careful in vitro and in vivo liver function monitoring.
Physicochemical Characterization

Experimental determination of fundamental chemical properties is crucial as it directly impacts the design and interpretation of toxicological studies.

  • Solubility: To be determined in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to inform formulation development for oral dosing.

  • pKa: Essential for understanding the ionization state of the compound at physiological pH, which affects absorption and distribution.

  • LogP/LogD: The partition coefficient is a key indicator of a molecule's lipophilicity, influencing its ability to cross cell membranes and its potential for off-target interactions.

In Vitro Toxicology: Foundational Safety Screening

In vitro assays provide a rapid, cost-effective, and ethically sound method for initial toxicity screening.[7][8] These studies are conducted early to identify non-viable candidates and to guide the design of subsequent in vivo experiments.[7][9]

In Vitro Toxicology Workflow Diagram

in_vitro_workflow start NCE: 2-Isopropylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid cytotoxicity Cytotoxicity Assays (e.g., HepG2, HEK293) start->cytotoxicity genotoxicity Genotoxicity Assays (Ames, Micronucleus) start->genotoxicity cardiac Cardiac Safety (hERG Assay) start->cardiac cyp CYP450 Inhibition (Major Isoforms) start->cyp data_analysis Data Analysis & Risk Assessment cytotoxicity->data_analysis genotoxicity->data_analysis cardiac->data_analysis cyp->data_analysis go_decision Proceed to In Vivo Studies data_analysis->go_decision Acceptable Profile stop_decision Stop/Optimize Candidate data_analysis->stop_decision Unacceptable Liabilities

Caption: High-level workflow for in vitro safety assessment.

Key In Vitro Experimental Protocols
  • Rationale: The liver is a primary site of drug metabolism and is often susceptible to toxicity. HepG2 cells are a human-derived hepatoma cell line commonly used for initial hepatotoxicity screening. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[10]

  • Methodology:

    • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the test compound or vehicle control.

    • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

  • Rationale: To assess the mutagenic potential of the compound by its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strain Selection: Use a panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) that detect different types of mutations.

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

    • Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if applicable).

    • Plating: Pour the mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

  • Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. This assay is a critical component of cardiovascular safety assessment.[11]

  • Methodology:

    • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

    • Electrophysiology: Employ automated patch-clamp electrophysiology to measure the hERG current.

    • Compound Application: Apply a range of concentrations of the test compound to the cells.

    • Data Acquisition: Record the hERG current before and after compound application.

    • Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀.

In Vivo Toxicology: Whole Organism Safety Evaluation

In vivo studies are essential to understand the potential adverse effects of a compound in a living organism, providing crucial data on safety and efficacy that cannot be obtained from in vitro tests.[12][13] These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.[4][5]

In Vivo Preclinical Toxicology Decision Tree

in_vivo_workflow start Acceptable In Vitro Profile acute_tox Acute Toxicity Study (e.g., Rodent, single dose) start->acute_tox safety_pharm Safety Pharmacology (CNS, CV, Respiratory) start->safety_pharm dose_range Dose-Range Finding (e.g., 7-14 days) acute_tox->dose_range Determine MTD repeat_dose Repeated-Dose Toxicity (e.g., 28-day, Rodent & Non-Rodent) dose_range->repeat_dose Select Doses data_integration Integrate All Data Determine NOAEL repeat_dose->data_integration safety_pharm->data_integration ind IND-Enabling Studies Complete data_integration->ind Calculate Safe Human Starting Dose

Caption: Decision-making process for in vivo preclinical safety studies.

Key In Vivo Experimental Protocols
  • Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. It helps identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[14] The duration is based on regulatory guidelines for supporting initial clinical trials.[15]

  • Methodology:

    • Animal Model: Use Sprague-Dawley rats (equal numbers of males and females).

    • Group Allocation: Assign animals to at least four groups: a vehicle control group and three dose groups (low, medium, and high). The high dose should be selected to produce some evidence of toxicity, but not mortality.

    • Dosing: Administer the test compound or vehicle daily via oral gavage for 28 consecutive days.

    • Clinical Observations: Conduct detailed clinical observations daily for signs of toxicity.

    • Monitoring: Measure body weight and food consumption weekly.

    • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Weigh major organs, and preserve a comprehensive set of tissues in formalin for histopathological examination.

    • Recovery Group: Often, a satellite group is included at the control and high-dose levels, which is observed for an additional period (e.g., 14 days) without treatment to assess the reversibility of any toxic effects.[15]

Table 2: Key Parameters in a 28-Day Repeated-Dose Toxicity Study

CategoryParameters Monitored
In-life Clinical signs, body weight, food/water consumption, ophthalmology.
Clinical Pathology Hematology (e.g., RBC, WBC, platelets), Clinical Chemistry (e.g., ALT, AST, BUN, creatinine), Urinalysis.
Terminal Gross necropsy, organ weights (e.g., liver, kidneys, spleen, brain), histopathology of ~40 tissues.
Toxicokinetics (TK) Blood sampling at specified time points to correlate compound exposure with observed toxicity.[14]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[6][11]

The core battery of tests includes:

  • Central Nervous System (CNS): A functional observational battery (FOB) in rats to assess behavioral and neurological changes.

  • Cardiovascular System: In vivo telemetry in a conscious, unrestrained large animal model (e.g., dog or non-human primate) to monitor blood pressure, heart rate, and ECG.[11]

  • Respiratory System: Evaluation of respiratory rate and tidal volume in rats using whole-body plethysmography.[6]

Data Integration and Human Dose Projection

The culmination of the non-clinical safety program is the integration of all in silico, in vitro, and in vivo data to perform a comprehensive risk assessment. The highest dose level at which no treatment-related adverse findings are observed is identified as the NOAEL. The NOAEL is then used, along with allometric scaling and safety factors, to calculate a safe starting dose for first-in-human (Phase I) clinical trials.

Conclusion

Establishing the toxicity and safety profile of a novel compound like 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex, multi-faceted process that requires a systematic, data-driven approach. By progressing from in silico predictions to in vitro screening and definitive in vivo studies, researchers can build a comprehensive safety package. This tiered strategy not only satisfies regulatory requirements but also ensures the safety of human participants in subsequent clinical trials, ultimately de-risking the drug development process.[12][13]

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7). Google Cloud.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia.
  • Preclinical Development: The Safety Hurdle Prior to Human Trials. (2016, April 30). Contract Pharma.
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Gentronix.
  • In Vivo Toxicity Study. (n.d.). Creative Bioarray.
  • What are preclinical safety pharmacology requirements?. (2025, May 27). Patsnap Synapse.
  • Toxicology Studies. (n.d.). Pacific BioLabs.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • In Vitro Toxicology: Primary Cell Based Mechanism of Toxicity. (n.d.). ImQuest BioSciences.
  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2020, March 21). MDPI.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). Google Cloud.
  • In Vitro Cytotoxicity. (n.d.). Creative Bioarray.
  • Drug discovery: In vitro toxicity testing by flow cytometry. (n.d.). Miltenyi Biotec.
  • Non-Clinical Safety Assessment for New Drugs. (2025, May 7). ZeClinics CRO.
  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. (2025, December 11). Oriental Journal of Chemistry.
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.

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Protocols & Analytical Methods

Method

Topic: Applications of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Kinase Inhibitor Design

An Application Guide for Drug Discovery Professionals Introduction Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cance...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

Introduction

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of targets for modern drug discovery.[2] Within the vast landscape of kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" heterocyclic framework, demonstrating potent inhibitory activity against a wide array of protein kinases.[1][2] These compounds typically function as ATP-competitive inhibitors, where the core structure adeptly mimics the adenine base of ATP, anchoring the molecule in the enzyme's active site.[2][3][4]

This document serves as a technical guide for researchers, scientists, and drug development professionals on the evaluation of novel kinase inhibitors based on this scaffold. We will use 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a representative lead compound for a hypothetical drug discovery campaign. The strategic inclusion of the 2-isopropyl group and the 6-carboxylic acid moiety is a rational design choice based on established structure-activity relationships (SAR). The isopropyl group can explore hydrophobic pockets within the ATP-binding site, while the carboxylic acid can form critical hydrogen bonds or salt-bridge interactions to enhance binding affinity and selectivity.[2] This guide will provide a logical workflow, from initial biochemical validation to cell-based target engagement, explaining the causality behind each experimental step.

Section 1: The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder

Mechanism of Action

The efficacy of the pyrazolo[1,5-a]pyrimidine scaffold lies in its ability to act as a bioisostere of the purine ring of ATP.[5] This structural mimicry allows it to bind to the highly conserved hinge region of the kinase ATP-binding pocket. Specific nitrogen atoms within the fused ring system form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, effectively blocking ATP from binding and preventing the phosphorylation of substrate proteins.[4] Beyond simple ATP competition, some derivatives can also stabilize the inactive conformation of the kinase, providing a dual mechanism of inhibition.[2]

Structure-Activity Relationship (SAR) Insights

The versatility of the pyrazolo[1,5-a]pyrimidine core allows for chemical modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[1]

  • Substituents at the C2, C5, and C7 positions are commonly explored to extend into different regions of the ATP binding site, enhancing interactions and driving selectivity for specific kinases.[6][7]

  • The 2-isopropyl group in our model compound is designed to occupy a hydrophobic pocket often adjacent to the hinge region, a common strategy to increase potency.

  • The 6-carboxylic acid group is critical. This functional group can act as a hydrogen bond donor and acceptor, forming additional interactions with the kinase active site, which can be pivotal for maintaining high binding affinity and influencing selectivity.[2][8]

cluster_0 Kinase ATP Binding Site cluster_1 Pyrazolo[1,5-a]pyrimidine Inhibitor hinge Hinge Region (Backbone H-Bonds) hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket solvent_front Solvent Front scaffold Core Scaffold scaffold->hinge Mimics Adenine Forms H-Bonds r1 2-Isopropyl Group r1->hydrophobic_pocket Occupies Pocket Increases Potency r2 6-Carboxylic Acid r2->solvent_front Interacts with Residues Enhances Affinity/Selectivity

Caption: Interaction model of the pyrazolo[1,5-a]pyrimidine scaffold.

Section 2: Designing the Kinase Inhibitor Screening Cascade

A systematic, tiered approach is essential for the efficient evaluation of a novel kinase inhibitor.[9] This process, known as a screening cascade, begins with broad biochemical assays to establish potency and selectivity, followed by increasingly complex cell-based and in vivo models to confirm the desired biological effect. This ensures that resources are focused on compounds with the highest potential for therapeutic success.

A Primary Screen: Biochemical IC50 (e.g., ADP-Glo) B Selectivity Screen: Kinase Panel Profiling A->B Confirm Potency C Cellular Potency: Antiproliferation Assay (e.g., MTT, CellTiter-Glo) B->C Assess Selectivity D Mechanism of Action: Target Engagement Assay (e.g., Western Blot) C->D Confirm Cellular Activity E In Vivo Studies: PK/PD & Efficacy Models D->E Validate On-Target Effect

Caption: A general workflow for evaluating a novel kinase inhibitor.

Section 3: Key In Vitro Evaluation Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.

Principle: This protocol utilizes a luminescence-based kinase assay (e.g., ADP-Glo™, Promega) that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant active kinase

  • Kinase-specific peptide substrate

  • ATP (at Km concentration for the kinase)

  • Kinase reaction buffer

  • 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (test compound) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO. A typical starting range is from 10 mM down to sub-nanomolar concentrations. Then, dilute these stocks into the kinase reaction buffer.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control.

    • Add 10 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of a 2.5X ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle (DMSO) control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Check: A low IC50 value (typically in the nM to low µM range) provides the first piece of evidence that the compound directly inhibits the enzymatic activity of the target kinase.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of the test compound by screening it against a broad panel of kinases.

Principle: Attaining selective inhibition is crucial for developing safe and effective medicines, as non-specific kinase inhibition can lead to off-target effects and toxicity.[6] This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

Methodology:

  • Compound Submission: Provide the test compound (e.g., 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) at a specified concentration (typically 1 µM or 10 µM for a primary screen) to a CRO.

  • Screening: The CRO will perform single-point inhibition assays against a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration. Any kinase showing significant inhibition (e.g., >50%) is flagged as a potential "off-target."

  • Follow-up: For any significant off-targets, full IC50 dose-response curves should be generated using the methodology described in Protocol 1 to quantify the degree of inhibition.

Data Presentation: Example Kinase Selectivity Data

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Target Kinase (e.g., SRC) 98%15
Off-Target 1 (e.g., ABL)85%250
Off-Target 2 (e.g., LCK)75%450
Off-Target 3 (e.g., CDK2)15%>10,000
Off-Target 4 (e.g., EGFR)5%>10,000

Causality Check: A selective inhibitor will show high potency against the intended target and significantly lower potency (ideally >100-fold) against other kinases. This profile suggests that the compound's biological effects will likely be mediated through the target of interest.

Section 4: Key Cell-Based Evaluation Protocols

Protocol 3: Cellular Antiproliferative Assay

Objective: To determine if the compound can inhibit the growth of cancer cells that are known to be dependent on the target kinase.

Principle: This assay measures the metabolic activity of cells, which correlates with cell number. A reduction in metabolic activity after treatment indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Materials:

  • Cancer cell line (e.g., HT-29 colon adenocarcinoma cells for a SRC inhibitor).[3]

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS).

  • Test compound and vehicle (DMSO) control.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Clear, flat-bottomed 96-well plates.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72-96 hours.[3] Include a vehicle control.

  • Viability Measurement (MTT Method):

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the biochemical assay.

Causality Check: Potent activity in this assay (GI50 comparable to or within 10-fold of the biochemical IC50) indicates that the compound can enter cells and modulate a pathway essential for their proliferation.

Protocol 4: Target Engagement & Downstream Signaling (Western Blot)

Objective: To confirm that the compound inhibits the target kinase inside the cell, leading to a reduction in the phosphorylation of its downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can measure the phosphorylation state of a kinase or its substrates, providing a direct readout of the inhibitor's on-target activity.[9]

Materials:

  • 6-well cell culture plates.

  • Test compound and vehicle (DMSO) control.

  • Ice-cold PBS and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the GI50) for a predetermined time (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells on ice, collect the lysates, and clarify by centrifugation.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity. A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control (GAPDH) confirms on-target inhibition.

Causality Check: This experiment directly links the antiproliferative effect observed in Protocol 3 to the inhibition of the intended kinase target, providing strong evidence for the compound's mechanism of action.

References

  • MDPI. (2023, March 3). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Available from: [Link]

  • MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]

  • Digital Commons @ Michigan Tech. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • Arabian Journal of Chemistry. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Available from: [Link]

  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • PMC. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Available from: [Link]

  • PMC. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Available from: [Link]

  • PubMed. (2025, January 28). Development of pyrazolo[1,5-a]pyrimidine-grafted coumarins as selective carbonic anhydrase inhibitors and tubulin polymerization inhibitors with potent anticancer activity. Available from: [Link]

  • Google Patents. SA518400547B1 - Pyrazolopyrimidine Derivatives as Kinase Inhibitor.
  • PubMed. (2025, November 18). Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity. Available from: [Link]

  • PubMed. (2025, July 15). Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. Available from: [Link]

  • ACS Publications. (2021, October 21). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Available from: [Link]

  • Semantic Scholar. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]

  • Google Patents. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • PubMed. (2016, May 26). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Available from: [Link]

  • MDPI. (2016, August 31). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Available from: [Link]

  • PubMed. (2021, January 1). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Available from: [Link]

  • OSTI.GOV. (2019, May 13). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Available from: [Link]

  • SciSpace. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • MDPI. (2022, July 27). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

  • PubMed. (2025, January 2). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. Available from: [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Introduction & Analyte Profiling 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1368058-30-3) is a highly functionalized heterocyclic building block frequently utilized in modern drug discovery. The accurat...

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Introduction & Analyte Profiling

2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1368058-30-3) is a highly functionalized heterocyclic building block frequently utilized in modern drug discovery. The accurate quantification of carboxylic acids in synthetic or biological matrices presents a persistent analytical challenge. While aliphatic carboxylic acids often lack a strong chromophore—necessitating complex, time-consuming pre-column derivatization for sensitive fluorescence or UV detection[1]—this specific analyte benefits from its highly conjugated pyrazolo[1,5-a]pyrimidine core. This intrinsic chromophore enables direct, highly sensitive UV detection, significantly streamlining the analytical workflow and reducing sample preparation artifacts.

Method Development Rationale (Causality & Design)

The development of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires manipulating the physicochemical properties of the analyte to control its retention mechanism.

  • Mobile Phase pH & Ionization Suppression: The C6-carboxylic acid moiety has an estimated pKa of 3.5–4.5. If analyzed at a neutral pH, the analyte will partially ionize, leading to a dual retention mechanism (hydrophobic partitioning and ion-exchange with residual silanols on the silica stationary phase). This manifests as severe peak tailing and poor reproducibility. By utilizing 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as Mobile Phase A, the pH is maintained at least 1.5 units below the pKa. This fully protonates the carboxylic acid, enforcing a single, predictable hydrophobic retention mechanism.

  • Stationary Phase Selection: An end-capped C18 column (e.g., 100 mm × 4.6 mm, 3 µm) is selected. The dense C18 functionalization provides the necessary retention for the lipophilic isopropyl group, while the end-capping sterically protects the underlying silica matrix from hydrolysis under the highly acidic (pH 2.0) mobile phase conditions.

  • Organic Modifier: Acetonitrile (MeCN) is chosen over methanol. MeCN possesses a lower UV cutoff (<190 nm), which minimizes baseline drift during gradient elution. Furthermore, its lower viscosity improves mass transfer within the column, yielding sharper, more efficient peaks.

  • Wavelength Selection: The extended π -conjugation of the pyrazolo-pyrimidine system exhibits strong π→π∗ transitions. A detection wavelength of 254 nm is optimal for maximizing the signal-to-noise (S/N) ratio without capturing background solvent noise.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) must be executed and passed before any routine sample analysis proceeds.

Chromatographic Conditions
  • Column: End-capped C18, 100 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Actively heating the column controls solvent viscosity and ensures absolute retention time stability).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the head of the column).

    • 1.0 - 7.0 min: 5% to 60% B (Linear gradient for selective elution).

    • 7.0 - 8.0 min: 60% to 95% B (High-organic wash to clear strongly retained impurities).

    • 8.0 - 10.0 min: 5% B (Re-equilibration prior to the next injection).

Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile. Causality: Matching the sample diluent to the mid-point elution strength of the gradient prevents solvent-mismatch phenomena, which cause peak fronting or splitting.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL concentration.

  • Working Solutions: Dilute the stock solution with the diluent to prepare a 100 µg/mL working standard for SST and routine analysis.

ICH Q2(R2) Validation Workflow

To guarantee the method is fit for its intended purpose, it must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a science- and risk-based lifecycle approach to analytical procedures[2].

  • System Suitability (Self-Validation): Inject six replicates of the 100 µg/mL standard. The system is validated for use only if the %RSD of the peak area is 2.0%, Tailing Factor ( Tf​ ) is 1.5, and Theoretical Plates ( N ) are 5000.

  • Specificity: Inject a blank diluent to confirm the absence of co-eluting interferences at the specific retention time of the analyte.

  • Linearity: Prepare calibration standards at 10, 25, 50, 100, and 150 µg/mL. Plot peak area versus concentration. Acceptance criterion: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at 50%, 100%, and 150% of the target concentration. Acceptance criterion: 98.0% - 102.0% recovery.

  • Precision: Assess Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, utilizing a different analyst or LC system). Acceptance criterion: %RSD 2.0%.

  • LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Data Presentation

Table 1: System Suitability Parameters (SST)

Parameter Acceptance Criteria Typical Result Status

| Retention Time ( tR​ ) | N/A | ~4.8 min | - | | Area %RSD (n=6) | 2.0% | 0.45% | Pass | | Tailing Factor ( Tf​ ) | 1.5 | 1.12 | Pass | | Theoretical Plates ( N ) | 5000 | 8450 | Pass |

Table 2: ICH Q2(R2) Validation Summary | Validation Parameter | Range / Criteria | Result | | :--- | :--- | :--- | | Linearity Range | 10 - 150 µg/mL | R2 = 0.9998 | | Accuracy (Mean Recovery) | 98.0% - 102.0% | 99.8% | | Repeatability (%RSD) | 2.0% | 0.8% | | Intermediate Precision (%RSD)| 2.0% | 1.1% | | Limit of Detection (LOD) | S/N 3 | 0.5 µg/mL | | Limit of Quantitation (LOQ) | S/N 10 | 1.5 µg/mL |

Workflow Visualization

HPLC_Workflow Start 1. Analyte Profiling (pKa ~3.5, Strong UV) Phase1 2. Mobile Phase Selection (0.1% TFA, pH 2.0) Start->Phase1 Suppress Ionization Phase2 3. Column Selection (End-capped C18) Phase1->Phase2 Maximize Retention Phase3 4. Gradient Optimization (Water / MeCN) Phase2->Phase3 Tune Selectivity Validation 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) Phase3->Validation Lock Conditions Outcome 6. Validated HPLC-UV Method (Ready for Routine Use) Validation->Outcome Regulatory Approval

Figure 1: Analytical lifecycle and method development workflow for HPLC-UV quantification.

References

  • Kubota K, et al. "Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool." Biomedical Chromatography, 2005 Dec;19(10):788-95.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." European Medicines Agency, Step 5 Version, Effective June 2024.[Link]

Sources

Method

NMR spectroscopy characterization of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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Author: BenchChem Technical Support Team. Date: March 2026

[label="1J", color="#3

Finalizing the Note

I'm now putting the finishing touches on the application note, ensuring all sections flow logically. The abstract is complete, and the text highlights the NMR strategy. I'm finalizing the figures. The HMBC diagram is now verified. The dot code is accurate and fully describes the key experiment. I'm now making sure all sections work in conjunction.

Application Note: NMR Spectroscopy Characterization of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic pharmacophore widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands[1]. The specific derivative, 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid , combines a lipophilic hinge-binding region (isopropyl group) with a versatile synthetic handle (carboxylic acid) for amide coupling. Unambiguous structural elucidation of this fused bicyclic system is critical, as regiochemical isomerism (e.g., substitution at C5 vs. C6) can severely derail structure-activity relationship (SAR) studies.

This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to confirm the structural integrity of this molecule, detailing the causality behind chemical shifts, coupling constants, and 2D NMR correlation networks[2].

Structural Context & Numbering Convention

To accurately assign NMR signals, one must adhere to the IUPAC numbering for the pyrazolo[1,5-a]pyrimidine core. The numbering begins at the non-bridgehead pyrazole nitrogen and proceeds around the periphery:

  • N1 : Pyrazole nitrogen.

  • C2 : Pyrazole carbon (Site of the isopropyl substitution).

  • C3 : Pyrazole carbon (Unsubstituted, bears H3 ).

  • C3a : Bridgehead carbon.

  • N4 : Pyrimidine nitrogen.

  • C5 : Pyrimidine carbon (Unsubstituted, bears H5 ).

  • C6 : Pyrimidine carbon (Site of the carboxylic acid substitution).

  • C7 : Pyrimidine carbon (Unsubstituted, bears H7 ).

  • N7a : Bridgehead nitrogen shared by both rings.

NMR_Workflow Prep 1. Sample Prep (DMSO-d6) Acq1D 2. 1D NMR (1H, 13C) Prep->Acq1D Acq2D 3. 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis 4. Regiochemical Validation Acq2D->Analysis

Fig 1: Step-by-step NMR workflow for unambiguous structural elucidation.

Experimental Protocol & Methodology

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: DMSO- d6​ is mandatory for this molecule. The highly polar C6-carboxylic acid drastically reduces solubility in standard solvents like CDCl 3​ . Furthermore, DMSO- d6​ minimizes the rapid exchange of the carboxylic acid proton, allowing it to be observed (albeit broadly) in the 1 H spectrum[3].

NMR Spectrometer Configuration
  • Hardware: 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm inverse-detection probe (e.g., TCI cryoprobe) to maximize 13 C sensitivity.

  • Temperature: 298 K (Standard room temperature).

Acquisition Parameters
  • 1 H NMR (1D): 16–32 scans; Relaxation delay (D1) = 2.0 s; Spectral width = 15 ppm.

  • 13 C NMR (1D): 1024–2048 scans; D1 = 2.0 s; Spectral width = 250 ppm; Proton decoupling (WALTZ-16) enabled.

  • 2D HSQC: Phase-sensitive, multiplicity-edited to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

  • 2D HMBC: Optimized for long-range carbon-proton coupling constants ( nJCH​ = 8 Hz). This is the critical experiment for locking the bicyclic core[4].

1D NMR Elucidation: Causality & Chemical Shifts

H NMR Analysis

The 1 H NMR spectrum of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is highly diagnostic due to the distinct electronic environments of the pyrazole and pyrimidine rings.

  • The Pyrimidine Protons (H5 and H7): Because the C6 position is substituted with a strongly electron-withdrawing carboxylic acid, H5 and H7 are highly deshielded. They appear as two distinct doublets at ~8.95 ppm and ~9.35 ppm. The coupling constant ( J≈2.2 Hz) is a classic meta-coupling, proving that the protons are separated by the substituted C6 carbon[3]. H7 is shifted further downfield than H5 due to the anisotropic deshielding effect of the adjacent bridgehead nitrogen (N7a).

  • The Pyrazole Proton (H3): The pyrazole ring in this fused system is electron-rich due to resonance delocalization from the bridgehead nitrogen. Consequently, H3 is highly shielded and appears as a sharp singlet at ~6.80 ppm[4].

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)IntegrationMechanistic Assignment
COOH ~13.20br s-1HCarboxylic acid (exchangeable).
H7 9.35d2.21HPyrimidine ring; alpha to N7a.
H5 8.95d2.21HPyrimidine ring; alpha to N4.
H3 6.80s-1HPyrazole ring; shielded by resonance.
CH 3.20septet6.91HIsopropyl methine.
CH 3​ 1.35d6.96HIsopropyl methyls.
C NMR Analysis

The 13 C spectrum corroborates the proton data. The C3 carbon is uniquely shielded (~96.5 ppm) due to the high electron density of the fused pyrazole system[5]. Conversely, the pyrimidine carbons (C5, C7) are heavily deshielded (~145–148 ppm) by the adjacent nitrogens.

Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)

PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment
C=O 165.0CqCarboxylic acid carbonyl.
C2 163.5CqAttached to isopropyl group.
C5 148.0CHPyrimidine ring; deshielded by N4.
C7 145.5CHPyrimidine ring; deshielded by N7a.
C3a 142.0CqBridgehead carbon.
C6 112.0CqSubstituted with COOH.
C3 96.5CHDiagnostic shielded pyrazole carbon.
CH 28.5CHIsopropyl methine.
CH 3​ 22.0CH 3​ Isopropyl methyls.

2D NMR Strategy: The Self-Validating Bicyclic Core

Relying solely on 1D NMR leaves room for regiochemical ambiguity (e.g., is the COOH at C5 or C6?). A self-validating system is constructed using 2D HMBC (Heteronuclear Multiple Bond Correlation), which maps 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) interactions[2].

Proving the C6 Regiochemistry

If the carboxylic acid were mistakenly attached to C5, the remaining pyrimidine protons would be H6 and H7, which would exhibit an ortho-coupling ( J≈5−7 Hz). Because we observe a meta-coupling ( J≈2.2 Hz), the substitution must be at C6. To absolutely validate this, we look at the HMBC spectrum:

  • H5 to Carbonyl: H5 shows a strong 3-bond correlation to the C=O carbon (H5 C5 C6 C=O).

  • H7 to Carbonyl: H7 also shows a strong 3-bond correlation to the C=O carbon (H7 C7 C6 C=O). The convergence of both H5 and H7 onto the same carbonyl carbon via 3-bond correlations mathematically locks the carboxylic acid at the C6 position.

Proving the C2 Isopropyl Attachment

The isopropyl methine proton ( δ 3.20) shows a 2-bond HMBC correlation to C2 ( δ 163.5) and a 3-bond correlation to the shielded C3 ( δ 96.5). Furthermore, a 2D NOESY experiment will show a through-space interaction between the isopropyl methyl protons and the H3 proton, confirming spatial proximity.

HMBC_Correlations H3 H3 (Pyrazole) C2 C2 H3->C2 2J/3J C3a C3a (Bridgehead) H3->C3a 3J H5 H5 (Pyrimidine) H5->C3a 3J C7 C7 H5->C7 3J COOH C=O (Acid) H5->COOH 3J H7 H7 (Pyrimidine) H7->C3a 3J C5 C5 H7->C5 3J H7->COOH 3J Hiso CH (Isopropyl) Hiso->H3 NOESY Hiso->C2 2J

Fig 2: Key HMBC and NOESY correlations establishing the self-validating regiochemical map.

Conclusion

The structural elucidation of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid requires a holistic interpretation of multinuclear NMR data. The highly shielded nature of C3/H3 serves as a rapid diagnostic marker for the pyrazolo[1,5-a]pyrimidine core, while the meta-coupling of H5/H7 combined with their convergent 3-bond HMBC correlations to the carbonyl carbon provides an impenetrable, self-validating proof of the C6 substitution pattern.

References

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. cdnsciencepub.com.[Link][4]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. nih.gov.[Link][1]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. rhhz.net.[Link][3]

  • Exploration of Pyrazolo[1,5-a]pyrimidines as Membrane-Bound Pyrophosphatase Inhibitors. d-nb.info.[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid coupling

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed to provide expert advi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed to provide expert advice and actionable troubleshooting strategies for overcoming the significant steric hindrance associated with this molecule during amide coupling reactions. The bulky 2-isopropyl group poses a considerable challenge, often leading to low yields and reaction failures with standard protocols. This center offers in-depth, field-proven insights to navigate these complexities.

Troubleshooting Guide: Low & No Yield Scenarios

Here, we address the most common and frustrating issue encountered with this substrate: poor or non-existent product formation.

Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC) with 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has failed or resulted in very low yields. What is the primary cause and what is my first step to fix it?

Answer:

The primary culprit is almost certainly steric hindrance.[1][2] The bulky isopropyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core physically obstructs the approach of both the amine nucleophile and the components of the coupling machinery to the carboxylic acid at the 6-position.[1] Traditional carbodiimide reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like HOBt, are often not potent enough to overcome this high activation energy barrier.[2][3] Their activated intermediates are not reactive enough for such a sterically demanding transformation.[2]

Your first and most critical step is to switch to a more powerful class of coupling reagents: uronium or phosphonium salts .

  • Uronium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient reagents that form OAt- or OBt-active esters, which are significantly more reactive than those formed by carbodiimides.[4][5] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often the top choice for difficult couplings due to its high efficiency, rapid kinetics, and ability to suppress racemization.[4][5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents offer high coupling efficiency with a low risk of racemization.[6] A key advantage is that phosphonium salts do not react with free amine groups, which can prevent a common side reaction seen with uronium reagents where the N-terminal amine is guanidinylated, terminating the reaction.[5][7]

Recommended First Action: Re-run your reaction using HATU as the coupling reagent.

Caption: Initial troubleshooting workflow for low coupling yield.

Question 2: I switched to HATU, but my yield is still suboptimal. How can I optimize the reaction conditions for this specific substrate?

Answer:

Even with a powerful reagent like HATU, optimizing the reaction environment is crucial for sterically congested couplings. Here are the key parameters to adjust:

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is essential to prevent side reactions and facilitate the reaction.

    • Recommended: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are bulky enough to deprotonate the necessary intermediates without acting as competing nucleophiles.

    • Avoid: Triethylamine (TEA) can sometimes be problematic in highly sensitive or hindered reactions.

  • Solvent Choice: The solvent must fully dissolve all reactants and intermediates.

    • Primary Choice: N,N-Dimethylformamide (DMF) is generally the best choice for its high polarity and solvating power.[5]

    • Alternatives: Dichloromethane (DCM) or Acetonitrile (CH3CN) can be effective, but ensure all components are soluble.[8]

  • Temperature and Reaction Time: Sterically hindered reactions are often slow and require more energy to overcome the activation barrier.[1]

    • Increase Time: Extend the reaction time significantly. What might take 1-4 hours for a standard coupling could require 12-24 hours or even longer.[1][9] Monitor the reaction by TLC or LC-MS to track progress.

    • Increase Temperature: Gently heating the reaction to 40-50°C can dramatically increase the rate.[2][9] Proceed with caution, as excessive heat can promote side reactions or racemization if chiral centers are present. Microwave heating can also be a powerful tool for accelerating these difficult reactions.[2]

  • Reagent Stoichiometry: Using a slight excess of the coupling reagent and the amine can help drive the reaction to completion.

    • Starting Point:

      • Carboxylic Acid: 1.0 eq

      • Amine: 1.1 - 1.2 eq

      • HATU: 1.1 - 1.2 eq

      • DIPEA: 2.0 - 3.0 eq

Optimized Protocol (HATU):

  • In an inert atmosphere (N2 or Argon), dissolve the 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • If the reaction is sluggish, warm the mixture to 40°C and continue monitoring.

  • Upon completion, proceed with a standard aqueous workup and purification.

Question 3: I've tried optimizing conditions with HATU and other uronium/phosphonium reagents, but the reaction is still failing, especially with an electron-deficient or very bulky amine. What alternative strategies can I employ?

Answer:

When even the most powerful coupling reagents fail, it's time to consider a fundamentally different approach to activating the carboxylic acid. The goal is to create a much more reactive electrophile that can overcome the combined steric and electronic barriers.

Strategy 1: Conversion to Acyl Halide

Converting the carboxylic acid to an acyl chloride or acyl fluoride creates a highly electrophilic intermediate.[2][7] This is a classic but powerful method for difficult couplings.

  • Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride create a highly reactive acyl chloride.[2] This method is effective but can be harsh and may not be suitable for substrates with sensitive functional groups.[2]

  • Acyl Fluorides: This is often a superior choice for hindered substrates.[10] Acyl fluorides are more stable than acyl chlorides but still highly reactive.[10] The small size of the fluorine atom also minimizes additional steric bulk on the activated intermediate.[10] Reagents like Cyanuric fluoride or BTFFH can be used for this transformation.[10][11] A protocol using in-situ formation of the acyl fluoride has proven effective for substrates where other methods failed.[9][11]

Strategy 2: Mixed Anhydride Formation

This method involves activating the carboxylic acid by forming a mixed anhydride, which is more reactive than the parent acid.

  • Pivaloyl Chloride: Reacting the carboxylic acid with pivaloyl chloride in the presence of a base forms a mixed pivalic anhydride. This bulky but reactive intermediate can then couple with the amine.

  • Methanesulfonyl Chloride (MsCl): In the presence of a base like triethylamine or N-methylimidazole (NMI), MsCl can form a mixed sulfonic anhydride, which is a highly effective activating group for hindered carboxylic acids.[12][13]

Caption: Decision workflow for advanced coupling strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-isopropyl group so impactful when other alkyl groups might not be? A: The isopropyl group is not just a simple alkyl chain; it is branched at the carbon directly attached to the pyrazolopyrimidine ring. This creates a "t-butyl-like" steric shield in the immediate vicinity of the reacting center, which is significantly more obstructive than a linear propyl or even a larger linear alkyl group. This branching is the key factor contributing to the extreme steric hindrance.[14]

Q2: Can I use a carbodiimide like DCC if I increase the temperature and reaction time? A: While possible, it is highly inefficient and not recommended. Carbodiimides like DCC are known to be ineffective for coupling sterically hindered amino acids or carboxylic acids.[3][4] Pushing the conditions with these reagents often leads to side reactions, such as the formation of N-acylurea byproducts and racemization, rather than improving the yield of the desired product. The dicyclohexylurea (DCU) byproduct from DCC can also be difficult to remove during purification.[4]

Q3: Are there any specific safety concerns with the recommended high-potency coupling reagents? A: Yes. Uronium and phosphonium reagents, while highly effective, should be handled with care. They are often moisture-sensitive and should be stored in a desiccator. Some coupling additives, like HOBt and HOAt, are explosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: My amine coupling partner is also very expensive. How can I maximize my yield without using a large excess of it? A: This is a common challenge in medicinal chemistry. The best approach is to use the "pre-activation" method described in the optimized HATU protocol. By allowing the carboxylic acid, HATU, and base to stir for 5-10 minutes before adding the amine, you form the highly reactive OAt-ester intermediate. You can then add a stoichiometric amount (1.0 to 1.05 equivalents) of your expensive amine to this activated mixture. This ensures the carboxylic acid is fully primed to react, maximizing the efficiency of the coupling with your limiting reagent.

Data Summary: Comparison of Coupling Reagent Classes

Reagent ClassCommon ExamplesRelative ReactivityProsCons
Carbodiimides DCC, EDCLowInexpensive, well-established.Inefficient for hindered substrates[3], byproduct issues (DCU)[4], higher racemization risk.[4]
Uronium Salts HATU, HBTU, HCTUHighVery fast and efficient[4][5], low racemization (especially HATU).[4]More expensive, can cause amine guanidinylation.[5]
Phosphonium Salts PyBOP, PyAOPHighHigh efficiency, low racemization, no reaction with free amines.[5][6]More expensive, can be less stable in solution than uronium salts.[5]
Acyl Halides (COCl)₂, SOCl₂, BTFFHVery HighOvercomes extreme steric/electronic barriers.[2]Harsh conditions may not be compatible with all functional groups.[2]
Mixed Anhydrides MsCl, Pivaloyl ChlorideHighEffective for hindered acids, often milder than acyl chloride formation.[12]Can sometimes lead to reaction at the wrong carbonyl center.

References

  • A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency - Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts - YouTube.
  • Optimizing Peptide Coupling: Key Techniques.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
  • A stacked pyrazolo[3,4-d]pyrimidine-based flexible molecule: the effect on stacking of a bulky isopropyl group in comparison with a methyl/ethyl group - PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides | The Journal of Organic Chemistry - ACS Publications.
  • NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev - ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.

Sources

Optimization

Resolving co-elution issues in 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid chromatography

Welcome to the dedicated technical support guide for resolving chromatographic challenges with 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This resource is designed for researchers, analytical chemists, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for resolving chromatographic challenges with 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This resource is designed for researchers, analytical chemists, and process development scientists who are working with this compound and encountering co-elution issues. Here, we will delve into the root causes of common separation problems and provide systematic, field-tested solutions to enhance the resolution and robustness of your analytical methods.

The Challenge: Understanding the Molecule

2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with distinct chemical properties that influence its chromatographic behavior. Its aromatic pyrazolopyrimidine core, the acidic carboxylic acid group (pKa dependent), and the non-polar isopropyl moiety create a molecule with a moderate logP and a pH-dependent charge state. These characteristics can lead to complex retention behavior and potential co-elution with structurally similar impurities, starting materials, or degradants.

This guide provides a structured approach to troubleshooting, moving from initial problem identification to advanced method optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Analyte Peak

Q: My peak for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing acidic compounds like this one. It is often caused by secondary interactions between the analyte and the stationary phase.

Underlying Causes & Solutions:

  • Silanol Interactions: The carboxylic acid moiety can interact strongly with free silanol groups on the surface of silica-based stationary phases. These high-energy interactions lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

    • Solution 1: Mobile Phase pH Adjustment: The most effective way to mitigate this is to adjust the pH of the aqueous portion of your mobile phase. By operating at a pH at least 2 units below the pKa of the carboxylic acid, you ensure it is fully protonated and less likely to interact with silanols. Conversely, a pH at least 2 units above the pKa will deprotonate the acid, which can also lead to sharper peaks, though this may significantly alter retention time.

    • Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column. End-capping "shields" the majority of the residual silanol groups, reducing the opportunities for secondary interactions.

    • Solution 3: Buffer Selection: Incorporate a suitable buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM in your aqueous mobile phase. The buffer ions can compete with the analyte for active sites and maintain a stable pH.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Perform a loading study by injecting progressively smaller amounts of your sample. If the peak shape improves with lower concentrations, you are likely overloading the column.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare a series of aqueous mobile phase modifiers with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using a suitable buffer like potassium phosphate.

  • Prepare your organic mobile phase (e.g., acetonitrile or methanol).

  • Equilibrate your C18 column with a starting mobile phase composition (e.g., 50:50 aqueous:organic) at the first pH value for at least 10 column volumes.

  • Inject your sample and record the chromatogram, paying close attention to the peak asymmetry factor.

  • Repeat steps 3 and 4 for each pH value.

  • Compare the chromatograms to identify the pH that provides the most symmetrical peak.

Parameter Effect on Peak Shape Recommendation
Mobile Phase pH Lower pH (e.g., < 3) protonates the carboxylic acid, reducing silanol interactions and tailing.Start with a mobile phase pH of 2.5-3.0 using a phosphate or formate buffer.
Column Chemistry End-capped columns have fewer free silanols, minimizing secondary interactions.Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column.
Sample Concentration High concentrations can lead to column overload and peak distortion.Dilute the sample and check if peak shape improves.
Issue 2: Co-elution with a Known Impurity

Q: I have a known process impurity that is co-eluting with my main peak. How can I resolve these two compounds?

A: Resolving closely eluting compounds requires a systematic approach to manipulating the selectivity of your chromatographic system. Selectivity (α) is a measure of the separation between two peaks.

Troubleshooting Workflow for Co-elution

start Co-elution Observed step1 Modify Mobile Phase Strength (Adjust % Organic) start->step1 Isocratic or Gradient? step2 Change Organic Modifier (e.g., Acetonitrile to Methanol) step1->step2 No/Minor Improvement end Resolution Achieved step1->end Successful step3 Adjust Mobile Phase pH step2->step3 No/Minor Improvement step2->end Successful step4 Change Stationary Phase Chemistry (e.g., C18 to Phenyl-Hexyl) step3->step4 No/Minor Improvement step3->end Successful step5 Adjust Temperature step4->step5 No/Minor Improvement step4->end Successful step5->end Successful

Caption: A systematic workflow for troubleshooting co-elution issues.

Detailed Strategies:

  • Modify Mobile Phase Strength (%B): The first step is often to change the percentage of the organic solvent. This will alter the retention times of both compounds. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may provide sufficient resolution.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can induce different interactions between the analytes and the stationary phase. If you are using acetonitrile, try switching to methanol, or vice versa. This can significantly alter the elution order and improve selectivity.

  • Adjust Mobile Phase pH: Since your analyte is an acid, its retention and the retention of any ionizable impurities will be highly sensitive to pH. A small change in pH can alter the charge state of one compound more than the other, leading to separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic pyrazolopyrimidine ring. This can be very effective if the co-eluting impurity has a different aromatic character.

    • Polar-Embedded Columns: These phases can provide different selectivity for polar and acidic compounds.

Parameter Mechanism of Action Typical Starting Point
Organic Modifier Alters dipole-dipole and hydrogen bonding interactions.Switch from acetonitrile to methanol (or vice versa).
Mobile Phase pH Changes the ionization state of acidic/basic analytes, affecting retention.Adjust pH by ± 0.5 units around your current method's pH.
Stationary Phase Introduces different retention mechanisms (e.g., π-π interactions).Change from a C18 to a Phenyl-Hexyl or a Biphenyl phase.
Temperature Affects kinetics and thermodynamics of partitioning, can subtly alter selectivity.Try adjusting the column temperature by ± 10°C.
Issue 3: An Unknown Peak Appears Under the Main Analyte Peak After Stress Studies

Q: After performing forced degradation studies (e.g., acid/base hydrolysis, oxidation), a new, small peak is now co-eluting with my main 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid peak. How can I confirm co-elution and resolve it?

A: This is a critical issue in stability-indicating method development. The goal is to prove that your method can separate the active pharmaceutical ingredient (API) from its degradation products.

Confirmation and Resolution Strategy:

Step 1: Peak Purity Analysis with a Diode Array Detector (DAD/PDA)

  • Principle: A DAD or PDA detector acquires full UV-Vis spectra across the entire peak. If a peak is pure, the spectra taken at the upslope, apex, and downslope of the peak should be identical.

  • Procedure:

    • Analyze your stressed sample.

    • Use your chromatography data system (CDS) software to perform a peak purity analysis on the main analyte peak.

    • The software will provide a "purity angle" or similar metric. If this value is below a certain threshold (the "purity threshold"), it indicates the peak is spectrally pure. A value above the threshold suggests the presence of a co-eluting species with a different UV spectrum.

Logical Flow for Peak Purity Assessment

start Analyze Stressed Sample with DAD/PDA Detector check_purity Perform Peak Purity Analysis in CDS start->check_purity pure Peak is Spectrally Pure (Purity Angle < Threshold) check_purity->pure Yes impure Peak is Spectrally Impure (Purity Angle > Threshold) Indicates Co-elution check_purity->impure No optimize Proceed with Method Optimization (See Issue 2) impure->optimize

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern comparison for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

As a Senior Application Scientist, establishing robust analytical frameworks for privileged medicinal chemistry scaffolds is critical. Pyrazolo[1,5-a]pyrimidines represent a highly significant class of heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing robust analytical frameworks for privileged medicinal chemistry scaffolds is critical. Pyrazolo[1,5-a]pyrimidines represent a highly significant class of heterocyclic compounds, serving as the core framework for numerous protein kinase inhibitors, including FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors used in targeted cancer therapies[1],[2].

When conducting structural characterization or metabolite profiling of these drug candidates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, distinguishing between positional isomers—such as 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its C3-isopropyl analog—requires a deep mechanistic understanding of their collision-induced dissociation (CID) pathways.

This guide provides an objective, data-driven comparison of the LC-MS/MS fragmentation patterns of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid against its structural alternatives, supported by self-validating experimental protocols and mechanistic rationale.

Mechanistic Rationale & Structural Context

The pyrazolo[1,5-a]pyrimidine core is characterized by a fused bicyclic system containing multiple basic nitrogen atoms. The primary fragmentation of this core under electron impact or electrospray ionization typically involves two distinct processes: the expulsion of acrylonitrile (or its derivatives) resulting from the decomposition of the pyrimidine ring, and the less frequent scission of the pyrazole ring[3]. Furthermore, historical mass spectrometry studies on substituted pyrazoles demonstrate that the exact position of alkyl substituents dictates secondary fragmentation trends[4].

For 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (m/z 206.09 [M+H]⁺), the fragmentation hierarchy is governed by bond dissociation energies:

  • Decarboxylation (-44 Da): The carboxylic acid at the C6 position is highly labile under CID, making the loss of CO₂ the most thermodynamically favored initial step.

  • Alkyl Cleavage (-42 Da vs. -15 Da): The isopropyl group at the C2 position readily undergoes a rearrangement to expel neutral propene (-42 Da). In contrast, an isopropyl group at the C3 position often favors the radical loss of a methyl group (-15 Da) due to differing resonance stabilization in the resulting product ion.

  • Pyrimidine Ring Rupture (-53 Da): Higher collision energies force the cleavage of the pyrimidine ring, expelling C₃H₃N.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following LC-MS/MS methodology is designed as a self-validating system . Every parameter is chosen with a specific mechanistic purpose to eliminate analytical artifacts.

Step-by-Step Methodology
  • System Suitability Testing (SST):

    • Action: Inject a known standard (e.g., reserpine, 10 ng/mL) prior to the analytical batch.

    • Causality: This verifies mass accuracy (<5 ppm) and detector sensitivity. It ensures that any observed m/z shifts in the pyrazolopyrimidine samples are genuine structural phenomena, not instrument drift.

  • Sample Preparation:

    • Action: Prepare a 1.0 mg/mL stock in DMSO, diluted to 1 µg/mL in 50:50 H₂O:MeCN containing 0.1% Formic Acid (FA).

    • Causality: The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogens. FA acts as an abundant proton source to ensure complete protonation at the most basic nitrogen (N-4) in the ESI droplet, maximizing the [M+H]⁺ ion yield and stabilizing the precursor for charge-directed fragmentation.

  • Chromatographic Separation:

    • Action: Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Gradient: 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes.

    • Causality: A rapid gradient on a sub-2-micron particle column ensures sharp peak shapes, minimizing isobaric co-elution if trace isomers are present in the synthetic batch.

  • Mass Spectrometry (ESI+ CID):

    • Action: Operate in Positive ESI mode. Apply a ramped Collision Energy (CE) sweep from 15 eV to 35 eV using N₂ as the collision gas.

    • Causality: A static CE often biases the spectrum toward either the precursor (too low) or non-specific low-mass noise (too high). Sweeping the CE captures the full kinetic evolution of the fragmentation, allowing simultaneous observation of the low-energy decarboxylation and the high-energy pyrimidine ring scission.

  • Blank Injection:

    • Action: Inject a solvent blank immediately prior to the sample.

    • Causality: Establishes a baseline to definitively rule out carryover and background isobaric interferences.

LCMS_Workflow S1 1. Sample Prep Protonation via 0.1% FA S2 2. UHPLC Separation Isomer Resolution S1->S2 S3 3. ESI+ Ionization [M+H]+ Generation S2->S3 S4 4. CID Fragmentation Ramped CE (15-35 eV) S3->S4 S5 5. TOF Detection High-Res Mass Analysis S4->S5

Caption: Step-by-step self-validating LC-MS/MS workflow for pyrazolo[1,5-a]pyrimidine analysis.

Comparative Fragmentation Analysis

The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) data, comparing the target compound against its structural alternatives.

CompoundPrecursor [M+H]⁺Base PeakSecondary FragmentsDiagnostic Loss
2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid m/z 206.09m/z 162.10m/z 120.05, 109.06-C₃H₆ (42 Da) from C2
3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid m/z 206.09m/z 162.10m/z 147.08, 120.05-CH₃ (15 Da) favored
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Unsubstituted)m/z 164.04m/z 120.05m/z 93.04, 66.03-C₃H₃N (53 Da)

Key Differentiator: While both the 2-isopropyl and 3-isopropyl isomers share the exact same precursor mass and exhibit an identical primary loss of CO₂ (yielding the m/z 162.10 base peak), their secondary fragmentation diverges. The 2-isopropyl analog readily loses propene (-42 Da) to yield m/z 120.05. Conversely, the steric and electronic environment at the C3 position restricts this rearrangement, favoring a radical methyl loss (-15 Da) to yield m/z 147.08. This specific transition is the definitive diagnostic marker for distinguishing the two isomers in a drug development pipeline.

Diagnostic Fragmentation Pathways

To visualize the logical relationship between these precursor and product ions, the following fragmentation map illustrates the specific CID pathways for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 206.09 F1 Decarboxylation [M+H - CO2]+ m/z 162.10 M->F1 -CO2 (44 Da) F2 Dehydration [M+H - H2O]+ m/z 188.08 M->F2 -H2O (18 Da) F3 Propene Loss [M+H - CO2 - C3H6]+ m/z 120.05 F1->F3 -C3H6 (42 Da) F4 Pyrimidine Cleavage [M+H - CO2 - C3H3N]+ m/z 109.06 F1->F4 -C3H3N (53 Da)

Caption: Primary CID fragmentation pathways for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Conclusion

Accurate structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives is non-negotiable for pharmacokinetic profiling and metabolite identification in oncology drug development. By employing a self-validating LC-MS/MS protocol with ramped collision energies, analysts can reliably force the diagnostic secondary fragmentations required to differentiate positional isomers. The loss of propene (-42 Da) serves as the definitive structural signature for the 2-isopropyl substitution, ensuring absolute confidence in molecular characterization.

References

  • [3] Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Science24. 3

  • Sigma-Aldrich. 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Product Specifications.

  • [4] IntechOpen (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. 4

  • [1] MDPI (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. 1

  • [2] RSC Publishing (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. 2

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure," demonstrating a wide range of bio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure," demonstrating a wide range of biological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[1][2] Derivatives of this heterocyclic system are being actively investigated for their therapeutic potential against various cancers and inflammatory diseases.[3][4] The precise three-dimensional structure of these molecules, particularly when in complex with their biological targets, is paramount for understanding their mechanism of action and for guiding further structure-based drug design efforts.

This guide provides an in-depth, objective comparison of X-ray crystallography as the gold standard for structural validation of a representative molecule, 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, with powerful alternative and complementary techniques. As a senior application scientist, the aim is to not only present protocols but to elucidate the causality behind experimental choices, ensuring a self-validating system of analysis for researchers in the field.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, high-resolution view of the atomic arrangement within a molecule.[5] It remains the definitive method for determining the solid-state structure, offering precise measurements of bond lengths, bond angles, and stereochemistry.[5][6] For a molecule like 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, this technique can unambiguously confirm its constitution and reveal the intricate details of its interactions when co-crystallized with a protein target.

Experimental Workflow: X-ray Crystallography

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision and expertise.

cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement a Synthesis of 2-Isopropylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid b Purification (e.g., HPLC) a->b c Crystal Screening (Vapor Diffusion) b->c d Optimization of Crystal Growth c->d e X-ray Diffraction Data Collection d->e f Data Processing & Scaling e->f g Structure Solution (e.g., Direct Methods) f->g h Model Building & Refinement g->h i Validation (e.g., checkCIF) h->i

Caption: Workflow for X-ray Crystallography Validation.

Detailed Protocol:
  • Synthesis and Purification: The target molecule, 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, would first be synthesized, potentially adapting known methods for similar pyrazolo[1,5-a]pyrimidine cores.[7][8] High purity (>98%) is crucial for successful crystallization and is typically achieved through techniques like high-performance liquid chromatography (HPLC).

  • Crystallization:

    • Co-crystallization with a Target Protein: To understand its biological function, the compound is often co-crystallized with its target protein. The purified protein is incubated with a molar excess of the compound to ensure complex formation.[9]

    • Screening: A high-throughput screening approach using commercial kits is employed to test a wide range of crystallization conditions (precipitants, buffers, pH, and temperature).[9] The hanging drop or sitting drop vapor diffusion methods are commonly used.[9]

    • Optimization: Once initial microcrystals are observed, the conditions are optimized by fine-tuning the precipitant concentration, pH, and other parameters to obtain single, well-diffracting crystals.

  • X-ray Diffraction Data Collection:

    • Crystal Mounting: A suitable crystal is harvested and mounted on a goniometer head.

    • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. To minimize radiation damage, data is often collected at cryogenic temperatures (around 100 K).[10]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and space group.

    • The phases of the diffracted X-rays are determined using methods like molecular replacement if a similar structure is known, or direct methods for novel structures.[11]

    • An initial electron density map is generated, into which the molecular model is built and refined to best fit the experimental data.[12]

  • Validation: The final structural model is rigorously validated using software like PLATON and the IUCr's checkCIF service to ensure its quality and correctness.[13][14]

Data Presentation: Crystallographic Data

While a specific crystal structure for a complex of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not publicly available, the following table presents typical crystallographic data that would be expected for such a small molecule, based on published data for related pyrazolo[1,5-a]pyrimidine derivatives.[3][15]

ParameterExample Value (for a related pyrazolo[1,5-a]pyrimidine)Description
Crystal Data
Chemical FormulaC10H11N3O2The elemental composition of the molecule in the crystal.
Formula Weight205.22 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system to which the unit cell belongs.
Space GroupP21/cThe symmetry of the crystal lattice.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for diffraction.
Temperature100(2) KThe temperature at which the data was collected.
Refinement
R10.045A measure of the agreement between the observed and calculated structure factors.
wR20.120A weighted measure of the agreement between the observed and calculated structure factors.
Goodness-of-fit1.05An indicator of the quality of the refinement.

Powerful Alternatives and Complements to X-ray Crystallography

While X-ray crystallography is the gold standard, it is not always feasible or may not provide all the necessary information. Obtaining high-quality crystals can be a significant bottleneck, and the resulting structure is a static picture in the solid state, which may not fully represent the molecule's behavior in solution.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[16][17] It provides detailed information about the connectivity of atoms and the chemical environment of nuclei.[5][16] For 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 1D (1H and 13C) and 2D NMR experiments can confirm the molecular structure and provide insights into its conformation in solution.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Dissolve sample in deuterated solvent b Transfer to NMR tube a->b c Acquire 1D NMR spectra (1H, 13C) b->c d Acquire 2D NMR spectra (COSY, HSQC, HMBC) c->d e Fourier Transform & Phasing d->e f Peak Picking & Integration e->f g Structure Elucidation f->g

Caption: Workflow for NMR Data Acquisition and Analysis.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) and transferred to an NMR tube.[18]

  • Data Acquisition:

    • 1H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • 13C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), which is crucial for assembling the molecular structure.[17][19]

  • Data Analysis: The spectra are processed and analyzed to assign chemical shifts and coupling constants to each nucleus, ultimately confirming the structure of the molecule.[9]

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for validating and complementing experimental data.[11] DFT calculations can predict the geometry, energy, and spectroscopic properties of a molecule with a high degree of accuracy.[4] For a proposed structure of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, DFT can be used to optimize its geometry and calculate theoretical NMR chemical shifts, which can then be compared with experimental data for validation.

cluster_0 Model Building cluster_1 Geometry Optimization cluster_2 Property Calculation cluster_3 Analysis a Build initial 3D structure of the molecule b Perform DFT geometry optimization a->b c Calculate NMR chemical shifts and other properties b->c d Compare calculated data with experimental results c->d

Caption: Workflow for DFT-based Structural Validation.

  • Initial Structure Generation: A 3D model of the proposed structure is built using molecular modeling software.

  • Geometry Optimization: A DFT calculation is performed to find the lowest energy conformation of the molecule. A functional like B3LYP with a basis set such as 6-31G(d) is commonly used for this purpose.[4]

  • Property Calculation: Once the geometry is optimized, properties such as NMR chemical shifts can be calculated at the same or a higher level of theory.[6]

  • Comparison with Experimental Data: The calculated properties are compared with the experimental data from NMR or X-ray crystallography. A good correlation between the calculated and experimental data provides strong evidence for the correctness of the proposed structure.

Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyComputational Chemistry (DFT)
Sample Phase Solid (single crystal)SolutionIn silico (gas phase or with solvent model)
Information Obtained Precise 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment, solution conformation, dynamicsOptimized geometry, relative energies, predicted spectroscopic properties
Primary Advantage Unambiguous, high-resolution structural determination.[5]Provides information on structure and dynamics in solution; no need for crystals.[11][20]Can be used to validate experimental data and predict properties of unknown molecules.[11][21]
Primary Limitation Requires high-quality single crystals, which can be difficult to obtain; provides a static picture.[6]Provides indirect structural information that requires interpretation; less precise for bond lengths/angles.Accuracy depends on the level of theory and can be computationally expensive for large molecules.[11]

Conclusion

The structural validation of promising drug candidates like 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a critical step in the drug development pipeline. While single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of molecules in the solid state, an integrated approach that combines this technique with NMR spectroscopy and computational chemistry provides a more complete and robust validation. NMR offers invaluable insights into the behavior of the molecule in solution, while DFT calculations serve as a powerful tool for confirming experimental findings and predicting molecular properties. By leveraging the strengths of each of these techniques, researchers can have a high degree of confidence in their structural assignments, paving the way for the rational design of more potent and selective therapeutic agents.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • Chernyshev, V. V., Yatsenko, A. V., Tafeenko, V. A., Zhukov, S. G., Aslanov, L. A., Sonneveld, E. J., ... & Kurbakov, A. I. (1998). Crystal structures of pyrazolo [1,5-a] pyrimidine derivatives solved from powder diffraction data.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S11, 001.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Retrieved from [Link]

  • Saeed, A., Shaheen, M. A., Abbas, N., & Flörke, U. (2021). Crystal structure and self-assembly on graphite of a pyrazolo [1, 5-c] pyrimidine derivative.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Fraser, J. S., van den Bedem, H., Samelson, A. J., Lang, P. T., Holton, J. M., Echols, N., & Alber, T. (2011). Accessing protein conformational ensembles using room-temperature X-ray crystallography. Proceedings of the National Academy of Sciences, 108(39), 16247-16252.
  • Geometry optimizations - ORCA Input Library. (n.d.). Retrieved from [Link]

  • Terungwa, A. A., Abu-Izneid, T., Al-Majid, A. M., Barakat, A., & Laria, L. (2023).
  • Stypik, M., Michałek, S., Orłowska, N., Zagozda, M., Dziachan, M., Banach, M., ... & Wieczorek, M. (2022).
  • Density functional theory (DFT) calculations. (n.d.). Retrieved from [Link]

  • A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. (2025, March 5).
  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771-782.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of applied crystallography, 36(1), 7-13.
  • ABC of DFT: Hands-on session 1 Introduction into calculations on molecules. (2012, November 9). Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 481-504.
  • Geometry Optimization – EXPO - Software Ic. (n.d.). Retrieved from [Link]

  • Balcı, M. (2009). Basic 1H-and 13C-NMR spectroscopy. Elsevier.
  • Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. (2024, May 1). Retrieved from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011, August 1). Retrieved from [Link]

  • Stypik, M., Michałek, S., Orłowska, N., Zagozda, M., Dziachan, M., Banach, M., ... & Wieczorek, M. (2022).
  • NMR Basics: Guide for Analysis and Interpretation. (2024, September 10). Retrieved from [Link]

  • Pyrazolo(1,5-a)pyrimidine-6-carboxylic acid. (n.d.). Retrieved from [Link]

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771-782.
  • Protein X-ray Crystallography and Drug Discovery. (2020, February 25). Retrieved from [Link]

  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. (n.d.).
  • Discovery and optimisation of pyrazolo [1, 5-a] pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). Retrieved from [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2020, February 25). Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo [1, 5-a] pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022, July 30). Retrieved from [Link]

  • Terungwa, A. A., Abu-Izneid, T., Al-Majid, A. M., Barakat, A., & Laria, L. (2023). Advances in pyrazolo [1, 5-a] pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry. 36.[5][19][20]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. (n.d.). Retrieved from [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010, December 23). Retrieved from [Link]

  • 2-(METHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID. (n.d.). Retrieved from [Link]

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). Retrieved from [Link]

  • 6-(2-HYDROXY-ETHYL)-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Coupling Reagents for the Amidation of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Introduction: The Critical Role of Amide Bond Formation in Drug Discovery The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. Its formation, while conceptually simple, is o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amide Bond Formation in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. Its formation, while conceptually simple, is often a challenging yet crucial step in the synthesis of active pharmaceutical ingredients (APIs). The 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid core is a privileged scaffold in modern drug discovery, with derivatives showing promise in a range of therapeutic areas. The amidation of this heterocyclic carboxylic acid is a key transformation for generating compound libraries for structure-activity relationship (SAR) studies.

However, the electron-deficient nature of the pyrazolopyrimidine ring system can render the carboxylic acid less reactive, making the selection of an appropriate coupling reagent paramount to achieving high yields, purity, and avoiding common side reactions. This guide provides a comparative analysis of several widely used coupling reagents for the amidation of 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, offering insights into their mechanisms, performance, and practical application.

The Challenge: Amidation of an Electron-Deficient Heteroaromatic Carboxylic Acid

The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This electronic property deactivates the carboxylic acid at the 6-position, making it less susceptible to activation by coupling reagents and subsequent nucleophilic attack by an amine. Consequently, forcing conditions or highly efficient coupling reagents are often necessary to drive the reaction to completion. The selection of the right reagent is therefore a balance between reactivity, cost, safety, and the potential for side reactions.

Comparative Analysis of Coupling Reagents

In this section, we will delve into the mechanisms and practical considerations for four commonly employed classes of coupling reagents: uronium/aminium salts (HATU), a third-generation uronium salt (COMU), a phosphonium salt (PyBOP), and a carbodiimide in conjunction with an additive (EDC/HOBt).

HATU: The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent renowned for its high reactivity and ability to suppress racemization.[1][2]

Mechanism of Action:

The reaction commences with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct. The amine then attacks this active ester to yield the desired amide. The nitrogen atom in the HOAt ring is believed to accelerate the coupling step through a neighboring group effect.[1]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH HATU HATU OAt_Ester OAt-Active Ester Carboxylic_Acid->OAt_Ester + HATU, + Base TMU Tetramethylurea Base Base (DIPEA) Amine R'-NH2 Amide Amide OAt_Ester->Amide + R'-NH2 COMU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH COMU COMU Oxyma_Ester Oxyma-Active Ester Carboxylic_Acid->Oxyma_Ester + COMU, + Base Byproduct Morpholino Urea Base Base (DIPEA) Amine R'-NH2 Amide Amide Oxyma_Ester->Amide + R'-NH2 PyBOP_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH PyBOP PyBOP OBt_Ester OBt-Active Ester Carboxylic_Acid->OBt_Ester + PyBOP, + Base Byproduct Tripyrrolidinophosphine oxide Base Base (DIPEA) Amine R'-NH2 Amide Amide OBt_Ester->Amide + R'-NH2

Caption: Mechanism of PyBOP-mediated amidation.

Advantages:

  • Good Performance: Provides high yields and low racemization.

  • Safety: Avoids the formation of carcinogenic HMPA. *[3] No Guanidinylation: Unlike uronium-based reagents, it does not cause guanidinylation side reactions.

Disadvantages:

  • Byproduct Removal: The phosphine oxide byproduct can sometimes be challenging to remove during purification.

  • Safety: While safer than BOP, it is still based on the benzotriazole core and should be handled with care.

EDC/HOBt: The Cost-Effective Workhorse

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure. This combination is a cost-effective and widely used method for amide bond formation.

Mechanism of Action:

The carboxylic acid adds to EDC to form an unstable O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to side reactions. The amine then attacks the HOBt-ester to form the amide.

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_acylisourea O-acylisourea (unstable) Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt HOBt HOBt_Ester HOBt-Ester O_acylisourea->HOBt_Ester + HOBt Amine R'-NH2 Amide Amide HOBt_Ester->Amide + R'-NH2 EDU EDU (byproduct)

Caption: Mechanism of EDC/HOBt-mediated amidation.

Advantages:

  • Cost-Effective: Generally the most economical option among the discussed reagents. *[3] Water-Soluble Byproduct: The EDC-urea byproduct is water-soluble, facilitating its removal.

[4]Disadvantages:

  • Lower Reactivity: May be less effective for challenging substrates like electron-deficient heteroaromatic carboxylic acids, potentially leading to lower yields or requiring longer reaction times. *[5] Risk of Racemization: Higher risk of racemization compared to uronium or phosphonium salts, although mitigated by the use of HOBt or Oxyma. *[3] Side Reactions: Prone to the formation of N-acylurea byproducts, especially with less reactive amines.

[5]### Quantitative Performance Comparison

While a direct experimental comparison on 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not available in the literature, based on the performance of these reagents on other challenging, electron-deficient heteroaromatic carboxylic acids, we can extrapolate the expected performance. The following table provides a summary of anticipated outcomes.

Coupling ReagentTypical YieldReaction Time (RT)Purity ProfileKey Considerations
HATU Excellent ( >90%)1-4 hoursHigh, low epimerizationHigher cost, potential for guanidinylation side reaction.
COMU Excellent ( >90%)1-3 hoursHigh, very low epimerizationSafer alternative to HATU, water-soluble byproducts simplify workup.
PyBOP Very Good (85-95%)2-6 hoursGood, low racemizationNo guanidinylation, phosphine oxide byproduct may require careful purification.
EDC/HOBt Moderate to Good (60-85%)12-24 hoursModerate, risk of N-acylureaMost cost-effective, may require optimization for difficult substrates.

Experimental Protocols

The following are representative protocols for the amidation of 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with a generic primary amine (e.g., benzylamine) using the discussed coupling reagents.

General Materials:

  • 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Amine (e.g., benzylamine)

  • Coupling Reagent (HATU, COMU, PyBOP, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Protocol 1: Amidation using HATU
  • To a solution of 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10-15 minutes for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation using COMU
  • To a solution of 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add COMU (1.1 eq).

  • Add DIPEA (2.0 eq) to the mixture, followed by the amine (1.1 eq).

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Follow steps 5-7 from Protocol 1 for workup and purification. The aqueous washes are particularly effective at removing the byproducts of COMU.

[3]#### Protocol 3: Amidation using PyBOP

  • To a solution of 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add PyBOP (1.1 eq).

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add the amine (1.1 eq) and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 2-6 hours.

  • Follow steps 5-7 from Protocol 1 for workup and purification.

Protocol 4: Amidation using EDC/HOBt
  • To a solution of 2-isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. This reaction may require 12-24 hours. Gentle heating to 40-50 °C can be considered if the reaction is sluggish.

  • Follow steps 5-7 from Protocol 1 for workup and purification.

Decision Guide for Reagent Selection

The choice of coupling reagent is a critical parameter for success. The following decision-making workflow can guide the selection process based on the specific requirements of the synthesis.

Decision_Tree Start Start: Amidation of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid HighYield Is highest possible yield and purity the primary goal? Start->HighYield Cost Is cost a major constraint? HighYield->Cost No Safety Are safety and ease of workup a high priority? HighYield->Safety Yes PyBOP Consider PyBOP Cost->PyBOP No EDC Use EDC/HOBt Cost->EDC Yes HATU Use HATU Safety->HATU No COMU Use COMU Safety->COMU Yes

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Here is the comprehensive safety, operational, and logistical guide for handling 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Executive Summary & Chemical Profile 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety, operational, and logistical guide for handling 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Executive Summary & Chemical Profile

2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1368058-30-3) [1] is a specialized fine chemical building block frequently utilized in pharmaceutical research and drug development. As a dry organic powder, it presents specific handling challenges, primarily related to respiratory irritation from airborne micro-particulates and dermal exposure during solvent-based solubilization. This guide establishes a self-validating system for personal protective equipment (PPE) selection, handling protocols, and disposal to ensure uncompromised laboratory safety and operational efficiency.

Causality-Driven Risk Assessment & PPE Selection

In advanced laboratory environments, PPE must be selected not just by baseline compliance standards, but by understanding the physicochemical interactions between the compound, the carrier solvent, and the protective barrier. According to OSHA 29 CFR 1910.132 [3], employers must assess specific workplace hazards to dictate equipment selection.

  • Respiratory Protection:

    • The Causality: As a finely milled carboxylic acid derivative, the dry powder is highly susceptible to electrostatic dispersion. Inhalation of these micro-particulates can cause acute irritation of the mucous membranes and upper respiratory tract.

    • The Solution: All powder manipulation must occur within a certified Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 80–100 fpm. If engineering controls are temporarily unavailable or compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Dermal Protection (The Solvent Variable):

    • The Causality: In its solid state, the compound acts as a mild-to-moderate skin irritant where standard nitrile provides an adequate barrier. However, drug development assays typically require solubilization in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a potent penetration enhancer that rapidly permeates standard nitrile, acting as a "Trojan Horse" to carry dissolved solutes directly through the epidermal barrier and into the bloodstream.

    • The Solution: For handling the solid powder, single-use nitrile gloves are sufficient. When handling DMSO/DMF solutions of the compound, researchers must switch to butyl rubber gloves or employ a strict double-gloving strategy with frequent (every 15–20 minutes) outer-glove changes.

  • Ocular Protection:

    • The Causality: Airborne dust during weighing or accidental splashes of concentrated stock solutions can cause severe ocular damage.

    • The Solution: ANSI Z87.1-compliant chemical splash goggles are required. Standard safety glasses lack the orbital seal necessary to protect against fine powders and solvent splashes.

Quantitative PPE Specifications

PPE CategorySpecificationPrimary Hazard MitigatedJustification & Breakthrough Time
Gloves (Solid Handling) Nitrile (≥ 4 mil thickness)Dermal irritationSufficient physical barrier for dry powder handling.
Gloves (Solution Handling) Butyl RubberSolvent carrier penetrationDMSO breakthrough > 480 mins. Standard Nitrile fails in < 30 mins.
Eye Protection ANSI Z87.1 Splash GogglesOcular particulate/splashOrbital seal prevents micro-dust and liquid ingress.
Respirator N95 / P100 ParticulateInhalation of particulatesRequired only if fume hood face velocity drops below 80 fpm.
Body Protection Flame-resistant Lab CoatSystemic contaminationFully buttoned to prevent particulate settling on street clothes.

Operational Workflow: Step-by-Step Handling Protocol

Following the authoritative guidelines established in Prudent Practices in the Laboratory [2], the following step-by-step methodology ensures a self-validating safety loop during experimentation.

Step 1: Preparation and Environmental Control

  • Verify the certification date and current airflow monitor of the fume hood (Ensure >80 fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.

  • Don baseline PPE: Lab coat (fully buttoned), chemical splash goggles, and appropriately selected gloves.

Step 2: Weighing and Transfer (Solid State)

  • Utilize anti-static weighing boats and grounded spatulas to prevent the fine powder from aerosolizing due to static cling.

  • Weigh the required mass of 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid slowly and close to the work surface to minimize dust generation.

  • Seal the primary chemical container immediately after transfer before moving it out of the hood.

Step 3: Solubilization (Liquid State)

  • If dissolving the compound in DMSO or DMF, verify that secondary dermal protection (butyl rubber gloves or a fresh double-glove layer) is in place.

  • Add the solvent slowly down the interior side of the vial to prevent the sudden aerosolization of the powder.

  • Cap the vial securely before transferring it to a vortex mixer or sonicator.

Step 4: Post-Handling Decontamination

  • Wipe down the analytical balance and fume hood surface with a damp disposable towel (using water or a mild lab detergent) to capture any residual micro-particulates. Never dry-sweep.

  • Doff gloves using the "glove-in-glove" technique to trap surface contaminants inside the inverted gloves, preventing secondary contamination of the skin.

  • Wash hands thoroughly with soap and water immediately after leaving the workstation.

Safe Handling and Spill Response Workflow

G Start Start: Chemical Retrieval (CAS: 1368058-30-3) PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weighing Weighing & Aliquoting (Use Anti-static tools) Hood->Weighing Solvent Dissolution (e.g., DMSO/DMF) Weighing->Solvent Spill Spill Occurs? Solvent->Spill SolidSpill Solid Spill Protocol (Damp wipe, DO NOT sweep) Spill->SolidSpill Yes (Powder) LiquidSpill Liquid Spill Protocol (Universal absorbent pads) Spill->LiquidSpill Yes (Solution) Assay Transfer to Assay/Storage Spill->Assay No Waste Dispose as Halogen-Free Organic Waste SolidSpill->Waste LiquidSpill->Waste Assay->Waste Post-experiment

Figure 1: Safe handling and spill response workflow for 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Spill Response & Disposal Plan

Immediate and correct action during a spill prevents localized contamination from escalating into a systemic laboratory hazard.

  • Solid Spill Protocol (Powder):

    • Do not use water jets or dry sweeping brushes. Brushing dry powder generates hazardous, inhalable aerosols.

    • Cover the spill with slightly damp absorbent pads to suppress dust.

    • Carefully scoop the damp material using a non-sparking tool or stiff cardboard into a compatible, sealable hazardous waste container.

  • Liquid Spill Protocol (Solvent Solution):

    • Apply universal chemical absorbent pads or vermiculite starting from the perimeter of the spill and working inward to prevent the solvent from spreading.

    • Once fully absorbed, collect the material and place it in a designated organic waste container.

    • Ventilate the area to clear residual solvent fumes (e.g., DMSO/DMF vapors).

  • Disposal:

    • Dispose of all contaminated PPE, spill cleanup materials, and residual compound as Halogen-Free Organic Hazardous Waste in accordance with local, state, and federal environmental regulations. Do not flush down the sink or dispose of in the municipal trash.

References

  • Title: 2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Building Blocks Source: BuyChemJapan URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press URL: [Link]

  • Title: 29 CFR 1910.132 - General requirements (Personal Protective Equipment) Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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